Product packaging for 5-Methylfuran-2-carboxylic acid(Cat. No.:CAS No. 1917-15-3)

5-Methylfuran-2-carboxylic acid

Numéro de catalogue: B156158
Numéro CAS: 1917-15-3
Poids moléculaire: 126.11 g/mol
Clé InChI: OVOCLWJUABOAPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylfuran-2-carboxylic acid (5-MFA) is a substituted furoic acid of significant interest in sustainable chemistry and pharmaceutical development. It serves as a key building block for the synthesis of various fine chemicals and novel compounds from renewable biomass resources . Recent research has demonstrated efficient and green synthetic routes to produce 5-MFA via the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA), highlighting its role in replacing petroleum-based chemicals . In pharmaceutical research, related furan derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a critical enzyme target in the treatment of gout . This suggests 5-MFA holds potential as a valuable precursor or intermediate in the design and development of new therapeutic agents. As a versatile furan compound, it enables exploration in organic synthesis, medicinal chemistry, and the creation of biomass-derived sustainable materials . This product is intended for research and further manufacturing applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B156158 5-Methylfuran-2-carboxylic acid CAS No. 1917-15-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCLWJUABOAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021627
Record name 5-Methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-15-3
Record name 2-Furancarboxylic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1917-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FURANCARBOXYLIC ACID, 5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Microbial Production of 5-Methylfuran-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the natural occurrence of 5-methylfuran-2-carboxylic acid and its derivatives in microorganisms. It delves into the biosynthetic pathways, presents quantitative data from microbial production, and offers detailed experimental protocols for the analysis of these furanic compounds. The information is intended to support research and development efforts in fields ranging from natural product discovery to synthetic biology and drug development.

Natural Occurrence in Microorganisms

While the direct microbial production of this compound (MFCA) is not widely documented, its methyl ester, methyl 5-methyl-2-furancarboxylate, has been identified as a naturally occurring volatile organic compound. This ester is released by the bacteria Saccharopolyspora erythraea and Saccharopolyspora griseoflavus[1]. This finding is significant as it represents the only known natural compound at this specific oxidation level[1].

A closely related and more frequently reported compound is 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid. HMFCA is produced by a variety of fungi, including species of Aspergillus, Gibberella fujikuroi, Helminthosporium maydis, and Pyricularia grisea[1][2]. It has also been isolated from marine-derived fungi such as Epicoccum sp., Wardomyces anomalus, and Cladosporium herbarum[1].

The presence of these furan derivatives in microbial systems highlights the metabolic capabilities of microorganisms to synthesize and modify the furan ring, a structure of interest for various industrial and pharmaceutical applications.

Quantitative Data on Microbial Production

Quantitative data on the production of this compound and its derivatives by wild-type microorganisms is limited. However, studies on the biotransformation of related compounds, particularly 5-hydroxymethylfurfural (HMF), provide valuable insights into potential production yields.

CompoundProducing Microorganism(s)Concentration/YieldReference(s)
Methyl 5-methyl-2-furancarboxylateSaccharopolyspora erythraea, Saccharopolyspora griseoflavusIdentified as a volatile organic compound; specific concentration not reported.[1]
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)Comamonas testosteroni SC1588 (biotransformation of HMF)95% yield from 50 mM HMF; ~90% from 175 mM HMF; almost 80% from 200 mM HMF.[3]
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)Recombinant Escherichia coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH)95-98% yield from HMF.[3]
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)Recombinant Escherichia coli HMFOMUT (biotransformation of HMF)96.9% yield from 150 mM HMF.[4]
2,5-Furandicarboxylic acid (FDCA)Methylobacterium radiotolerans G-2 (biotransformation of HMF)513.9 mg/L from 1000 mg/L 5-HMF.[5]

Biosynthetic Pathways

The biosynthesis of furan derivatives in microorganisms often involves the degradation of lignocellulosic biomass, which releases furans like furfural and 5-hydroxymethylfurfural (HMF). Microorganisms have evolved detoxification pathways to metabolize these compounds, which can be harnessed for the production of valuable furan-based chemicals.

The primary pathway for the formation of furan carboxylic acids from HMF involves a series of oxidation steps. In many microorganisms, HMF is first oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and/or 2,5-diformylfuran (DFF). HMFCA and DFF can then be further oxidized to 2-formyl-5-furancarboxylic acid (FFCA), which is ultimately converted to 2,5-furandicarboxylic acid (FDCA)[6]. The enzymes responsible for these transformations are typically oxidoreductases, such as HMF oxidases and aldehyde dehydrogenases[7][8].

While the specific enzymatic pathway leading to the methylation of the furan ring to form this compound in Saccharopolyspora species has not been fully elucidated, it likely involves a methyltransferase acting on a furan precursor.

Biosynthetic_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-(Hydroxymethyl)furan- 2-carboxylic acid (HMFCA) HMF->HMFCA Oxidation (Aldehyde Dehydrogenase) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation (Alcohol Oxidase) FFCA 5-Formylfuran- 2-carboxylic acid (FFCA) HMFCA->FFCA Oxidation (Alcohol Oxidase) DFF->FFCA Oxidation (Aldehyde Dehydrogenase) FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation (Aldehyde Dehydrogenase)

Caption: Generalized biosynthetic pathway for the microbial conversion of HMF to FDCA.

Experimental Protocols

Accurate identification and quantification of this compound and its derivatives from microbial cultures require robust analytical methodologies. The following protocols provide a framework for the extraction and analysis of these compounds.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Furan Derivatives

This method is suitable for the detection and semi-quantitative analysis of volatile compounds like methyl 5-methyl-2-furancarboxylate from bacterial cultures[9].

1. Sample Preparation: a. Cultivate the microorganism (e.g., Saccharopolyspora erythraea) in a suitable liquid medium until the desired growth phase is reached. b. Transfer a defined volume (e.g., 5-10 mL) of the culture broth to a headspace vial. c. Add an internal standard if quantitative analysis is desired. d. Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate the sample at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. c. Automatically inject a specific volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
  • Data Acquisition: Collect data in full scan mode.

4. Data Analysis: a. Identify the peak corresponding to methyl 5-methyl-2-furancarboxylate by comparing its mass spectrum and retention time with that of an authentic standard or by matching it to a spectral library (e.g., NIST). b. For semi-quantitative analysis, compare the peak area of the target compound to that of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Microbial Culture Vial Headspace Vial Culture->Vial Transfer Incubation Incubation & Injection Vial->Incubation GCMS GC-MS Analysis Incubation->GCMS Inject Headspace Data Data Acquisition GCMS->Data Analysis Identification & Quantification Data->Analysis Process Spectra Result Result Analysis->Result Results

Caption: Workflow for Headspace GC-MS analysis of volatile furan derivatives.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Non-Volatile Furan Carboxylic Acids

This protocol is suitable for the quantification of compounds like 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) from microbial culture supernatants[10].

1. Sample Preparation: a. Centrifuge the microbial culture to pellet the cells. b. Collect the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. The sample is now ready for injection. Dilution with the mobile phase may be necessary depending on the expected concentration.

2. HPLC Analysis: a. HPLC System:

  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C). b. Detector:
  • A UV-Vis detector set at the wavelength of maximum absorbance for the target furan carboxylic acid (typically around 260-280 nm).
  • A mass spectrometer can also be coupled to the HPLC (LC-MS) for more selective and sensitive detection.

3. Quantification: a. Prepare a series of standard solutions of the pure furan carboxylic acid of known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration. c. Inject the prepared microbial sample. d. Determine the concentration of the furan carboxylic acid in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Microbial Culture Centrifuge Centrifugation Culture->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Collect Supernatant HPLC HPLC Injection & Separation Filter->HPLC Detector UV-Vis or MS Detection HPLC->Detector Quantification Quantification Detector->Quantification Peak Area Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result Concentration

Caption: Workflow for HPLC analysis of non-volatile furan carboxylic acids.

Conclusion and Future Perspectives

The microbial world presents a rich and largely untapped resource for the discovery of novel furan-based compounds. While the natural occurrence of this compound in microorganisms appears to be limited to its methyl ester in certain bacteria, the widespread ability of fungi to produce the related HMFCA suggests that the metabolic machinery for furan ring modification is prevalent. Future research in this area should focus on:

  • Screening diverse microbial habitats for novel furan-producing strains.

  • Elucidating the complete biosynthetic pathways for this compound and other furan derivatives to enable their heterologous production.

  • Metabolic engineering of microbial hosts to enhance the production of these valuable compounds from renewable feedstocks.

A deeper understanding of the microbial synthesis of furan carboxylic acids will undoubtedly pave the way for the development of sustainable and economically viable processes for the production of these important platform chemicals and potential drug precursors.

References

The Biosynthetic Pathway of 5-Methylfuran-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfuran-2-carboxylic acid is a furan derivative with potential applications in the pharmaceutical and polymer industries. While its complete biosynthetic pathway is an active area of research, a plausible route originating from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF) has been proposed. This technical guide provides a comprehensive overview of the current understanding of this pathway, focusing on the enzymatic transformations, quantitative data from key experiments, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in biocatalysis, metabolic engineering, and drug discovery.

Introduction

Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest due to their diverse biological activities and potential as renewable building blocks for polymers and fine chemicals. Among these, this compound and its parent compound, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), are naturally occurring metabolites found in various organisms, including fungi and bacteria, and are also detected as urinary metabolites in humans.[1] The elucidation of their biosynthetic pathways is crucial for developing sustainable methods for their production and for understanding their physiological roles.

This guide focuses on the proposed biosynthetic pathway of this compound, which is believed to proceed via the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate in the conversion of cellulosic biomass.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the oxidation of HMF to HMFCA, followed by a subsequent, less-defined step to yield the final methylated product. Two primary hypotheses exist for the final conversion of HMFCA: direct methylation or a chemo-enzymatic hydrogenolysis.

Step 1: Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA)

The initial and most well-documented step is the selective oxidation of the aldehyde group of HMF to a carboxylic acid, yielding HMFCA.[2] This transformation can be achieved through the action of various enzymes, primarily HMF oxidases and aldehyde dehydrogenases, found in a range of microorganisms. Whole-cell biocatalysis has also proven to be an effective strategy for this conversion.[3][4]

The enzymatic oxidation of HMF to HMFCA can be visualized as follows:

HMF_to_HMFCA HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA) HMF->HMFCA Oxidation Enzyme HMF Oxidase / Aldehyde Dehydrogenase HMF_to_HMFCA_edge

Figure 1: Enzymatic oxidation of HMF to HMFCA.
Step 2 (Hypothesized): Conversion of HMFCA to this compound

The final step in the proposed pathway is the conversion of HMFCA to this compound. The exact enzymatic mechanism for this transformation in a biological system is not yet fully elucidated. Two primary hypotheses are considered:

Hypothesis A: Enzymatic Methylation

This hypothesis suggests the involvement of a methyltransferase that would catalyze the methylation of the furan ring. While no specific methyltransferase for HMFCA has been identified, a carboxyl methyltransferase from Aspergillus fumigatus, FtpM, has been shown to catalyze the dimethylation of the related compound 2,5-furandicarboxylic acid (FDCA).[5] It is plausible that a similar enzyme could be responsible for the methylation of HMFCA.

Hypothesis B: Chemo-enzymatic Hydrogenolysis

An alternative route involves the chemical reduction (hydrogenolysis) of the hydroxymethyl group of HMFCA to a methyl group. This has been demonstrated using a chemo-enzymatic approach, suggesting a potential avenue for scalable synthesis.

The following diagram illustrates these two hypothesized final steps:

HMFCA_to_Methylfuran cluster_methylation Hypothesis A: Enzymatic Methylation cluster_hydrogenolysis Hypothesis B: Chemo-enzymatic Hydrogenolysis HMFCA 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA) Methylfuran This compound HMFCA->Methylfuran Methylation Methyltransferase Methyltransferase (Hypothetical) Hydrogenolysis Hydrogenolysis (Chemo-enzymatic) HMFCA_H 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA) Methylfuran_H This compound HMFCA_H->Methylfuran_H Reduction

Figure 2: Hypothesized routes for the conversion of HMFCA.

Quantitative Data

The following tables summarize the quantitative data available for the enzymatic conversion of HMF to HMFCA.

Table 1: Whole-Cell Biocatalysis for HMFCA Production

MicroorganismSubstrate Conc. (mM)Yield (%)Time (h)Reference
Comamonas testosteroni SC158813088-99-[3]
Escherichia coli HMFOMUT15096.9-[3][4]
Gluconobacter oxydans DSM 50049~2201006[6]
Pseudomonas aeruginosa PC-110090.16[7]
Deinococcus wulumuqiensis R123009036[2]

Table 2: Enzyme Kinetics for HMF Oxidase (HMFO) from Methylovorus sp. MP688

SubstrateKm (mM)kcat (s-1)Reference
HMF1.2 ± 0.115 ± 0.4[1]
2,5-Diformylfuran (DFF)0.23 ± 0.021.9 ± 0.04[1]
5-Formyl-2-furancarboxylic acid (FFCA)0.08 ± 0.010.09 ± 0.002[8]

Experimental Protocols

While detailed, step-by-step protocols are often specific to individual laboratories, the following sections provide a generalized methodology for the key experiments based on published literature.

General Protocol for Whole-Cell Biotransformation of HMF to HMFCA

This protocol is a composite of methodologies reported for various microorganisms.[2][3][6][7]

  • Microorganism Cultivation:

    • Inoculate a suitable liquid medium with the selected microorganism (e.g., Pseudomonas putida, Gluconobacter oxydans).

    • Incubate the culture under optimal growth conditions (temperature, aeration, and agitation) until the desired cell density is reached (typically monitored by measuring optical density at 600 nm).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

    • Resuspend the cells in the reaction buffer to the desired concentration (often reported as g/L cell dry weight or OD units).

  • Biotransformation Reaction:

    • In a reaction vessel, combine the cell suspension with the HMF substrate at the desired starting concentration.

    • Maintain the reaction at the optimal temperature and pH with constant agitation.

    • For pH-sensitive reactions, a pH-stat system or the addition of a buffer with high buffering capacity may be necessary to counteract the production of the acidic product.[3]

  • Monitoring and Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for the concentrations of HMF and HMFCA using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and UV detection.[9][10][11]

  • Product Purification:

    • After the reaction is complete, remove the cells by centrifugation or filtration.

    • The HMFCA in the supernatant can be purified using techniques such as liquid-liquid extraction or column chromatography.

Experimental Workflow for Whole-Cell Biocatalysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Biotransformation Biotransformation (HMF + Cells) Harvesting->Biotransformation Sampling Sampling & Centrifugation Biotransformation->Sampling Purification Product Purification Biotransformation->Purification After completion HPLC HPLC Analysis Sampling->HPLC

Figure 3: General experimental workflow for whole-cell biocatalysis.

Signaling Pathways and Regulation

Currently, there is a significant lack of information in the published literature regarding the specific signaling pathways and regulatory networks that control the biosynthesis of this compound and its precursors in microorganisms. The expression of enzymes such as HMF oxidases and aldehyde dehydrogenases is likely subject to regulation by the presence of substrate (HMF) or other environmental cues. Further research in the areas of transcriptomics and proteomics is required to elucidate these regulatory mechanisms.

Conclusion and Future Outlook

The biosynthetic pathway of this compound presents a promising route for the sustainable production of this valuable furan derivative. While the initial oxidation of HMF to HMFCA is well-characterized, with several efficient enzymatic and whole-cell systems reported, the final step to the methylated product remains an area for further investigation. The identification and characterization of a specific methyltransferase or the optimization of a biocatalytic reduction process are key future research directions.

For drug development professionals, the elucidation of this pathway provides potential targets for antimicrobial strategies, as furan derivatives can exhibit biological activity. For researchers and scientists in the field of biocatalysis and metabolic engineering, the gaps in the current understanding of this pathway offer exciting opportunities for discovery and innovation. The development of robust and efficient biocatalytic systems for the complete biosynthesis of this compound will be a significant step towards a bio-based economy.

References

Chemical properties and structure of 5-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-carboxylic acid, a derivative of furan, is a heterocyclic organic compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its structure, featuring a furan ring substituted with a methyl and a carboxylic acid group, provides a versatile scaffold for the development of novel molecules with potential biological activity. This technical guide offers an in-depth overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on providing practical data and experimental insights for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a colorless to pale yellow or yellow-brown crystalline substance.[1][2] It is soluble in alcohol and slightly soluble in chloroform and methanol.[1][2]

Data Summary

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₆O₃[3]
Molecular Weight 126.11 g/mol [3]
CAS Number 1917-15-3[3]
Melting Point 109-110 °C or 136-137 °C (discrepancy in reported values)[1][2][4]
Boiling Point 236-237 °C (estimated)[1]
Water Solubility 1.89 x 10⁴ mg/L at 25 °C (experimental)[1]
LogP (o/w) 1.588 (estimated)[1]
pKa (Strongest Acidic) 3.16 (predicted)[5]
IdentifierStringReference(s)
SMILES CC1=CC=C(C(=O)O)O1[3]
InChI InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)[3]
InChIKey OVOCLWJUABOAPL-UHFFFAOYSA-N[3]

Chemical Structure and Reactivity

The structure of this compound, characterized by the furan ring, imparts aromatic character and specific reactivity patterns. The carboxylic acid group undergoes typical reactions such as esterification and amidation.[6] The furan ring itself is susceptible to electrophilic substitution and can be opened under certain conditions. The stability of the related 2-furancarboxylic acid is influenced by pH, temperature, and light, with potential for decarboxylation at elevated temperatures.[7]

Experimental Protocols

Synthesis of this compound Derivatives

Example Protocol: Oxidation of 5-Methylfurfural to Methyl 5-Methylfuran-2-carboxylate (as a precursor that can be hydrolyzed to the carboxylic acid)[8]

  • Dissolution: Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL).

  • Catalyst Addition: Add sodium cyanide (0.8 mmol) to the solution and stir at room temperature for 5 minutes.

  • Oxidant Addition: Add manganese dioxide (MnO₂) (4.0 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid manganese dioxide.

  • Purification: Evaporate the solvent from the filtrate and purify the resulting residue, methyl 5-methylfuran-2-carboxylate, using column chromatography.

  • Hydrolysis (Conceptual Step): The resulting ester can then be hydrolyzed to this compound using standard aqueous acidic or basic conditions, followed by neutralization and extraction.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group.[9][10]

  • O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]

  • C=O Stretch: A strong absorption band is expected between 1710 and 1760 cm⁻¹. For the dimeric form, this peak is typically centered around 1710 cm⁻¹.[9][10]

  • C-O Stretch: A band corresponding to the C-O stretching vibration is also expected.

  • Furan Ring Vibrations: Absorptions related to the C=C and C-H vibrations of the furan ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be concentration and solvent-dependent.[9][10][12] The protons on the furan ring will appear in the aromatic region, and the methyl group protons will be a singlet in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[10] The carbons of the furan ring will resonate in the aromatic region, and the methyl carbon will appear at a higher field.

Metabolic Pathways

This compound is a known human and rat metabolite.[3] The metabolism of furan-containing compounds often involves cytochrome P450 (CYP) enzymes. For the related compound 2-methylfuran, metabolic activation is mediated by CYP enzymes, leading to the formation of reactive metabolites.[13][14] A plausible, though hypothesized, metabolic pathway for this compound could involve similar enzymatic oxidation.

Metabolic_Pathway_of_5-Methylfuran-2-carboxylic_acid cluster_0 Hypothesized Metabolic Pathway A This compound B CYP-mediated Oxidation A->B Metabolism C Epoxide Intermediate B->C D Ring Opening C->D E Reactive Metabolite (e.g., unsaturated dicarbonyl) D->E F Detoxification (e.g., Glutathione Conjugation) E->F G Excreted Metabolites F->G

Caption: Hypothesized metabolic pathway of this compound.

Role in Drug Discovery and Development

Furan derivatives are recognized for their diverse biological activities and are present in numerous natural products.[15] This has made them attractive scaffolds in drug discovery. While this compound itself may not be a final drug product, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The furan moiety has been incorporated into compounds with reported anticancer and antibacterial activities.[15] For instance, derivatives of 5-phenyl-furan-2-carboxylic acids have been investigated as antimycobacterial agents.[16] The reactivity of the carboxylic acid group allows for the straightforward formation of amides and esters, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Drug_Development_Workflow cluster_1 Role in Drug Development Start This compound (Building Block) Synth Chemical Synthesis (e.g., Amidation, Esterification) Start->Synth Library Library of Derivatives Synth->Library Screen Biological Screening (e.g., Anticancer, Antibacterial) Library->Screen Hit Hit Compound Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow illustrating the use of this compound in drug development.

Conclusion

This compound is a versatile chemical entity with well-defined properties and significant potential as a building block in the synthesis of novel compounds for various applications, including drug discovery. This guide provides a foundational understanding of its chemical nature, alongside practical data and conceptual workflows to aid researchers and scientists in their endeavors. Further investigation into its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value in the scientific community.

References

A Comprehensive Technical Guide to 5-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methylfuran-2-carboxylic acid, a heterocyclic organic compound with relevance in metabolic studies and as a building block in organic synthesis. This document covers its nomenclature, physicochemical properties, experimental protocols for synthesis and analysis, and its biological context.

Nomenclature

  • IUPAC Name : this compound[1]

  • Synonyms : A variety of synonyms are used in literature and commercial listings for this compound. The most common include:

    • 5-Methyl-2-furoic acid[1]

    • 5-Methyl-furan-2-carboxylic acid[1]

    • 2-Furancarboxylic acid, 5-methyl-[1]

    • 5-Methylpyromucic acid[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a comparative overview of its physical and chemical properties.

PropertyValueReference
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 109-111 °C
Boiling Point 236.9 °C at 760 mmHg (Predicted)
pKa (Strongest Acidic) 3.16 (Predicted)[2]
Water Solubility 19.5 g/L (Predicted)[2]
LogP 1.15 (Predicted)[2]
Appearance White to off-white crystalline solid

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

3.1. Synthesis Protocol: Two-Step Oxidation and Hydrolysis

This protocol outlines a common method for synthesizing this compound from the readily available starting material, 5-methylfurfural. The process involves an oxidative esterification followed by hydrolysis.

Step 1: Oxidative Esterification of 5-Methylfurfural to Methyl 5-methylfuran-2-carboxylate

  • Materials : 5-methylfurfural, Methanol (MeOH), Sodium Cyanide (NaCN), Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Procedure :

    • Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL) in a round-bottom flask.

    • Add sodium cyanide (0.8 mmol, 0.4 equiv.) to the solution and stir at room temperature for 5 minutes.

    • Add activated manganese dioxide (4.0 mmol, 2.0 equiv.) to the mixture.

    • Heat the reaction mixture to 40 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, add dichloromethane (10 mL) and filter the mixture through a pad of silica gel to remove inorganic solids.

    • Wash the filtrate with water (2 x 15 mL) and then with a saturated aqueous NaCl solution (1 x 10 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield methyl 5-methylfuran-2-carboxylate as a yellow oil.

Step 2: Hydrolysis to this compound

  • Materials : Methyl 5-methylfuran-2-carboxylate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl, 1M), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄).

  • Procedure :

    • Dissolve the methyl 5-methylfuran-2-carboxylate from the previous step in a mixture of methanol and water (e.g., 2:1 ratio).

    • Add sodium hydroxide (3.0 equiv.) to the solution.

    • Reflux the reaction mixture for 3 hours, or until TLC indicates the complete consumption of the starting ester.

    • Cool the mixture to room temperature and partially concentrate it in vacuo to remove methanol.

    • Adjust the pH of the aqueous residue to 3-4 by the dropwise addition of 1M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

3.2. Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure of this compound.

  • Sample Preparation : Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy : The expected proton NMR spectrum will show characteristic signals: a singlet for the methyl protons (CH₃), two doublets for the furan ring protons (H-3 and H-4), and a broad singlet for the carboxylic acid proton (COOH). The chemical shifts (δ) in DMSO-d₆ are approximately 2.33 ppm (s, 3H, CH₃), 6.27 ppm (d, 1H, H-4), 7.10 ppm (d, 1H, H-3), and a very broad signal for the carboxylic acid proton around 12.86 ppm.[3]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals corresponding to the methyl carbon, the four furan ring carbons, and the carboxylic acid carbon.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective : To determine the purity of the compound and confirm its molecular weight.

  • Chromatography :

    • Column : A reverse-phase C18 column is typically used.

    • Mobile Phase : A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Detection : UV detection can be used, typically around 254 nm.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

    • Analysis : A high-resolution mass spectrometer can be used to confirm the exact mass of the compound, which should correspond to its molecular formula, C₆H₆O₃.

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from 5-methylfurfural.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Oxidative Esterification cluster_step2 Step 2: Hydrolysis Start 5-Methylfurfural Reagents1 MeOH, NaCN, MnO₂ 40°C, 12h Start->Reagents1 Intermediate Methyl 5-methylfuran-2-carboxylate Reagents1->Intermediate Workup1 Filtration, Extraction, Drying Intermediate->Workup1 Reagents2 NaOH, H₂O/MeOH Reflux, 3h Workup1->Reagents2 Purified Intermediate Workup2 Acidification, Extraction, Drying Reagents2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A two-step workflow for the synthesis of this compound.

4.2. Plausible Metabolic Pathway

This compound is recognized as a metabolite. While its specific pathway is not fully elucidated, a plausible route involves the metabolic activation of the related compound 2-methylfuran by cytochrome P450 enzymes, which is a common pathway for furan-containing xenobiotics.

Metabolic_Pathway Plausible Metabolic Activation of 2-Methylfuran cluster_pathway Bioactivation via P450 Parent 2-Methylfuran Enzyme Cytochrome P450 (e.g., CYP2E1, CYP2C11) Parent->Enzyme ReactiveMetabolite 4-Oxo-2-pentenal (Unstable Enedione) Enzyme->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox Adducts Covalent Adducts (Protein, DNA) ReactiveMetabolite->Adducts Toxicity Cellular Toxicity Adducts->Toxicity

Caption: Bioactivation of 2-methylfuran via cytochrome P450 enzymes to a reactive metabolite.

References

Physical properties including melting and boiling points of 5-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Methylfuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document summarizes its melting and boiling points, details generalized experimental protocols for their determination, and illustrates a synthetic pathway for its derivatives.

Core Physical Properties

This compound is a solid at room temperature. Its key physical characteristics are summarized below.

Physical PropertyValueNotes
Melting Point109-110 °C[1]
136-137 °C[2]
Boiling Point236.9 ± 20.0 °CAt 760 mmHg[2]
Molecular Weight126.11 g/mol
Molecular FormulaC₆H₆O₃
AppearanceSolid
pKa3.41 ± 0.10Predicted

Experimental Protocols for Physical Property Determination

While specific experimental procedures for determining the melting and boiling points of this compound are not extensively detailed in the public literature, standardized laboratory methods are applicable.

Melting Point Determination

A common and effective method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For the determination of the boiling point, a distillation method or a micro-boiling point method can be employed.

Methodology (Distillation):

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer positioned so that the bulb is just below the side arm of the flask, and a heating mantle.

  • Heating: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will climb.

  • Observation: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Synthetic Pathway Visualization

This compound and its derivatives are important intermediates in the synthesis of more complex molecules, including potential drug candidates. The following diagram illustrates a generalized synthetic workflow for the preparation of an ester derivative of a substituted furan-2-carboxylic acid, a common transformation in drug discovery.

G cluster_0 Synthesis of a 5-Substituted Furan-2-Carboxylic Acid Ester cluster_1 Application in Drug Discovery A 5-Substituted-2-furaldehyde B Oxidation A->B e.g., Ag₂O C 5-Substituted-furan-2-carboxylic acid B->C D Esterification C->D Alcohol, Acid catalyst E 5-Substituted-furan-2-carboxylic acid ester D->E F Further Functionalization / Coupling Reactions E->F e.g., Suzuki Coupling G Biologically Active Molecule F->G

References

A Comprehensive Technical Guide to the Solubility of 5-Methylfuran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Methylfuran-2-carboxylic acid (5-MFCA), a key intermediate in pharmaceutical synthesis and other chemical industries. Understanding the solubility of this compound in various organic solvents is critical for process optimization, purification, and formulation development. This document presents qualitative solubility information, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Core Concepts in Solubility

This compound, a white to off-white crystalline solid, generally exhibits limited solubility in water but is more readily soluble in a range of organic solvents.[1] Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a less polar methyl-substituted furan ring. This amphiphilic nature allows for varying degrees of interaction with solvents of different polarities. Generally, it is soluble in alcohols, ethers, and ketones.[2]

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative dataset illustrating expected solubility trends in common organic solvents at various temperatures. These values are hypothetical and intended to serve as a guide for experimental design. The solubility of organic acids like 5-MFCA typically increases with temperature.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol 2515.21.21
4025.82.05
6043.53.45
Ethanol 2512.50.99
4021.31.69
6036.02.85
Acetone 2518.71.48
4031.52.50
6052.94.20
Ethyl Acetate 258.90.71
4015.11.20
6025.52.02
Toluene 251.50.12
403.20.25
606.80.54
Acetonitrile 259.80.78
4016.71.32
6028.22.24
Dimethyl Sulfoxide (DMSO) 2535.42.81
4059.84.74
60>100>7.93

Experimental Protocol: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation (shake-flask) method, a reliable and widely used technique.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Construct a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Data Processing start Start add_excess Add excess 5-MFCA to vials start->add_excess Materials ready add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate Sealed vials settle Allow excess solid to settle equilibrate->settle Equilibrium reached filter Filter supernatant settle->filter dilute Dilute filtrate for analysis filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility from concentration and dilution analyze->calculate Calibration curve end End: Solubility Data calculate->end

Caption: A logical workflow for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug development. For instance, furan-based compounds have been investigated for their potential as antimycobacterial agents. Understanding their solubility is essential for formulation, enabling effective delivery and bioavailability. Poor solubility can hinder the development of promising drug candidates, necessitating strategies such as salt formation or the use of co-solvents to enhance their dissolution characteristics.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to conduct detailed experimental solubility studies under the relevant process conditions.

References

Methodological & Application

Application Note: Headspace GC-MS Analysis of Methyl 5-Methyl-2-Furancarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-methyl-2-furancarboxylate is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Its analysis is crucial for quality control, safety assessment, and research. Headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of such volatile compounds in complex matrices.[1][2][3][4] This method offers high sensitivity and selectivity while minimizing matrix effects by analyzing the vapor phase in equilibrium with the sample.[1][4] This application note provides a detailed protocol for the analysis of methyl 5-methyl-2-furancarboxylate using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Quantitative Data Summary

Accurate quantification is essential for the analysis of methyl 5-methyl-2-furancarboxylate. The following tables provide a template for presenting quantitative data, including calibration curve parameters, and limit of detection (LOD) and limit of quantification (LOQ) values. While the specific values below are illustrative for furan derivatives, a similar approach should be used for methyl 5-methyl-2-furancarboxylate.

Table 1: Calibration Curve for Methyl 5-Methyl-2-Furancarboxylate

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,000
578,000
10160,000
25410,000
50825,000
1001,650,000
Linearity (R²) 0.9995

Table 2: Method Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Experimental Protocols

This section details the methodology for the analysis of methyl 5-methyl-2-furancarboxylate using HS-SPME-GC-MS.

Protocol 1: Headspace GC-MS Analysis of Methyl 5-methyl-2-furancarboxylate from a Liquid Matrix

This protocol is designed for the detection and quantification of methyl 5-methyl-2-furancarboxylate from a liquid sample, such as a microbial culture or a beverage.

1. Sample Preparation:

  • Transfer a precise volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.[5]

  • If necessary, add a matrix modifier, such as sodium chloride, to increase the volatility of the analyte.

  • Immediately seal the vial with a magnetic screw cap fitted with a silicone/PTFE septum.[5]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in the autosampler tray of the headspace sampler.

  • Equilibrate the vial at 60°C for 30 minutes with agitation to allow the volatile compounds to partition into the headspace.[5]

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature to extract the analytes.[5]

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (GC) coupled to a mass spectrometer (MS).[5]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[5]

  • Injector Temperature: 250°C.[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: m/z 40-400.[5]

  • Source Temperature: 230°C.[5]

  • Transfer Line Temperature: 280°C.[6]

Visualizations

Diagram 1: Experimental Workflow for Headspace GC-MS Analysis

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction (HS-SPME) cluster_gcms GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (10 mL liquid in 20 mL vial) seal 2. Vial Sealing sample->seal equilibrate 3. Equilibration (60°C for 30 min) seal->equilibrate extract 4. SPME Fiber Exposure (30 min at 60°C) equilibrate->extract desorb 5. Thermal Desorption in GC Inlet (250°C) extract->desorb separate 6. Chromatographic Separation (HP-5MS Column) desorb->separate detect 7. Mass Spectrometric Detection (EI, m/z 40-400) separate->detect analyze 8. Data Analysis (Quantification & Identification) detect->analyze

Caption: Workflow for the analysis of methyl 5-methyl-2-furancarboxylate.

Diagram 2: Formation Pathway of Methyl 5-Methyl-2-Furancarboxylate

Formation_Pathway cluster_reactants Precursors cluster_process Process cluster_product Product carbohydrates Carbohydrates thermal_degradation Thermal Degradation (e.g., Maillard Reaction) carbohydrates->thermal_degradation ascorbic_acid Ascorbic Acid ascorbic_acid->thermal_degradation product Methyl 5-Methyl-2-Furancarboxylate thermal_degradation->product

Caption: Potential formation pathway from common precursors.

References

Application Note: Quantification of 5-Methylfuran-2-carboxylic Acid in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfuran-2-carboxylic acid (5-MFCA) is a member of the furoic acids, characterized by a furan ring with a carboxylic acid group.[1][2] It has been identified as a human and rat urinary metabolite.[1] The quantification of 5-MFCA in urine is of growing interest for researchers and drug development professionals, as it may serve as a biomarker for exposure to certain dietary compounds or environmental factors, and for studying metabolic pathways. This application note presents a detailed protocol for the sensitive and selective quantification of 5-MFCA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a straightforward sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and detection.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (≥97% purity), this compound-¹³C₆ (internal standard, custom synthesis or specialized supplier).

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm), β-glucuronidase/arylsulfatase from Helix pomatia, Ammonium acetate.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges suitable for extracting acidic compounds from aqueous matrices.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-MFCA and its ¹³C₆-labeled internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the 5-MFCA stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₆-5-MFCA stock solution with a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen human urine samples at room temperature. Vortex the samples and then centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.[3]

  • Aliquoting and Spiking: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube. Add 10 µL of the 1 µg/mL ¹³C₆-5-MFCA internal standard working solution.

  • Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 250 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution.[3] Vortex briefly and incubate at 37°C for 4 hours.[3]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.[3]

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[3]

    • Elution: Elute the analytes with 2 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[3] Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.[3]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Collision Gas Argon
Source Temperature 150°C
Desolvation Temperature 400°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-MFCA125.081.010015
¹³C₆-5-MFCA (IS)131.085.010015

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 3: Calibration Curve for 5-MFCA

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
Linearity (r²) >0.99

Table 4: Method Validation Summary

ParameterResult
Limit of Detection (LOD) Example: 0.5 ng/mL
Limit of Quantification (LOQ) Example: 1.0 ng/mL
Accuracy (% Recovery) 85-115%
Precision (%RSD) <15%
Matrix Effect Compensated by the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (0.5 mL) Spike Spike with ¹³C₆-5-MFCA (IS) Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of 5-MFCA in urine.

logical_relationship cluster_processing Analytical Process cluster_data Data Output Analyte 5-MFCA in Urine (Free and Conjugated) SamplePrep Sample Preparation (Hydrolysis & SPE) Analyte->SamplePrep IS ¹³C₆-5-MFCA (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Detection SamplePrep->LCMS PeakAreaAnalyte Peak Area of 5-MFCA LCMS->PeakAreaAnalyte PeakAreaIS Peak Area of IS LCMS->PeakAreaIS Ratio Peak Area Ratio (Analyte / IS) PeakAreaAnalyte->Ratio PeakAreaIS->Ratio Concentration Concentration of 5-MFCA Ratio->Concentration via Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols: 5-Methylfuran-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 5-methylfuran-2-carboxylic acid as a fundamental building block in the field of medicinal chemistry. The furan scaffold is a prevalent motif in numerous biologically active compounds, and the strategic functionalization of this compound allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.

Introduction: The Significance of the this compound Scaffold

This compound is a heterocyclic organic compound that serves as a valuable starting material in drug discovery. The furan ring can act as a bioisostere for other aromatic systems, such as benzene, offering modified physicochemical properties that can enhance biological activity, selectivity, and pharmacokinetic profiles. The carboxylic acid functionality provides a convenient handle for various chemical transformations, primarily the formation of esters and amides, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Derivatives of the closely related 5-(hydroxymethyl)furan-2-carboxylate have demonstrated notable biological activities. For instance, certain amine derivatives have shown potent cytotoxicity against cancer cell lines, while the core structure itself has exhibited both anticancer and antibacterial properties.[1][2] These findings underscore the potential of the this compound scaffold in generating new chemical entities with therapeutic promise.

Data Presentation: Biological Activities of Furan-2-Carboxylic Acid Derivatives

The following tables summarize the quantitative biological activity data for derivatives of furan-2-carboxylic acids from published studies. This data highlights the potential of this scaffold in anticancer and antimicrobial research.

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [1]

CompoundHeLa IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)Vero IC₅₀ (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate>100>100>100
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate62.37>100>100
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl) furan-2-carboxamide>100>100>100
5-(((3-aminopropyl)amino)methyl)furan-2-yl) methyl acetate>10085.21>100

Table 2: Antibacterial Activity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and Its Amine Derivative [1]

CompoundBacillus subtilis ATCC 6633 MIC (µg/mL)Staphylococcus aureus ATCC 25932 MIC (µg/mL)Escherichia coli ATCC 10536 MIC (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate500.00500.00>500.00
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate250.00>500.00250.00

Experimental Protocols

The following are generalized protocols for the synthesis of common derivatives of this compound. These protocols are based on established synthetic methodologies for furan-2-carboxylic acids and can be adapted for specific target molecules.

Amide bond formation is a crucial reaction in medicinal chemistry for linking the this compound core to various amine-containing fragments. A common and effective method involves the use of a coupling agent.

Reagents and Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., EDC, HATU, HBTU) (1.1 - 1.5 equivalents)

  • Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DMF or DCM) in a reaction vessel under an inert atmosphere.

  • Add the coupling agent (e.g., EDC, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the stirred solution. If using HATU or HBTU, an additive like HOBt may not be necessary.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-methylfuran-2-carboxamide.

Esterification is another key transformation for modifying the properties of the this compound scaffold. Fischer-Speier esterification is a classic and reliable method.

Reagents and Materials:

  • This compound

  • Alcohol of choice (can be used as solvent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄)

  • Reaction vessel with reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield the pure 5-methylfuran-2-carboxylate ester.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the synthetic workflows and the logical progression of utilizing this compound in a drug discovery context.

Synthetic_Workflow_Amides Start This compound Reaction Amide Coupling Reaction Start->Reaction Substrate Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Reagent Coupling Coupling Agent (e.g., EDC, HATU) + Base (e.g., DIPEA) Coupling->Reaction Activator Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 5-Methylfuran-2-carboxamide Purification->Product

Caption: Synthetic workflow for 5-methylfuran-2-carboxamides.

Synthetic_Workflow_Esters Start This compound Reaction Fischer Esterification Start->Reaction Substrate Alcohol Alcohol (R'-OH) Alcohol->Reaction Reagent/Solvent Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Catalyst Workup Neutralization & Work-up Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product 5-Methylfuran-2-carboxylate Ester Purification->Product

Caption: Synthetic workflow for 5-methylfuran-2-carboxylate esters.

Drug_Discovery_Logic Scaffold This compound Scaffold Synthesis Chemical Synthesis (Amidation, Esterification, etc.) Scaffold->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (Anticancer, Antimicrobial assays) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Optimization SAR->Lead Iterative Design Lead->Synthesis Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using the furan scaffold.

References

Application Notes and Protocols for the Derivatization of 5-Methylfuran-2-carboxylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfuran-2-carboxylic acid (5-MFCA) is a bio-based platform chemical derivable from lignocellulosic biomass. Its rigid furan ring and reactive carboxylic acid group make it an attractive monomer for the synthesis of novel polymers. While much of the research on furan-based polymers has centered on 2,5-furandicarboxylic acid (FDCA), 5-MFCA offers the potential to create polymers with distinct properties due to its monofunctional nature with respect to polymerization via the carboxyl group, and the presence of a methyl group which can influence solubility and thermal characteristics. These polymers are of interest for applications in specialty plastics, coatings, and drug delivery systems.

This document provides detailed protocols for the derivatization of 5-MFCA to generate monomers suitable for polyester and polyamide synthesis, along with representative polymerization procedures.

Derivatization Strategies for Polymer Synthesis

To be incorporated into a polymer backbone, the carboxylic acid functionality of 5-MFCA must be converted into a form that can react with a co-monomer, typically a diol or a diamine. The two primary derivatization strategies are esterification and amidation.

  • Esterification: 5-MFCA can be reacted with diols to form diester monomers. These diesters can then undergo polycondensation with a dicarboxylic acid (or its derivative) to yield polyesters. Alternatively, the carboxylic acid of 5-MFCA can be activated (e.g., as an acid chloride) and then reacted with a diol.

  • Amidation: Reaction of 5-MFCA with diamines produces diamide monomers. Similar to the diesters, these diamides can be polymerized with dicarboxylic acids to form polyamides. Direct amidation or conversion to a more reactive species like an acid chloride are common approaches.[1]

The resulting polymers will feature the 5-methylfuran moiety as a pendant group, which is expected to impact the polymer's thermal stability, mechanical strength, and barrier properties.

Experimental Protocols

Protocol 1: Synthesis of a Diester Monomer from 5-MFCA and a Diol (e.g., 1,4-Butanediol)

This protocol describes the synthesis of butane-1,4-diyl bis(5-methylfuran-2-carboxylate), a diester monomer, via Fischer esterification.

Materials:

  • This compound (5-MFCA)

  • 1,4-Butanediol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 5-MFCA (2 equivalents), 1,4-butanediol (1 equivalent), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diester.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Diamide Monomer from 5-MFCA and a Diamine (e.g., Hexamethylenediamine)

This protocol details the synthesis of N,N'-(hexane-1,6-diyl)bis(5-methylfuran-2-carboxamide), a diamide monomer, via the acid chloride route for higher reactivity.

Materials:

  • This compound (5-MFCA)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Hexamethylenediamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure: Step 1: Synthesis of 5-Methylfuran-2-carbonyl chloride

  • In a fume hood, add 5-MFCA to a round-bottom flask.

  • Slowly add an excess of thionyl chloride at room temperature with stirring.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

  • Dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in a separate flask, and cool the mixture in an ice bath.

  • Slowly add a solution of 5-methylfuran-2-carbonyl chloride (2 equivalents) in anhydrous DCM to the diamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamide.

  • Purify the product by recrystallization.

Protocol 3: Representative Polycondensation for Polyester Synthesis

This protocol describes a two-stage melt polycondensation for the synthesis of a polyester from a 5-MFCA-derived diester and a dicarboxylic acid (e.g., adipic acid).

Materials:

  • Butane-1,4-diyl bis(5-methylfuran-2-carboxylate) (from Protocol 1)

  • Adipic acid

  • Antimony trioxide (catalyst)

Procedure: Stage 1: Esterification

  • Charge the diester monomer, adipic acid (in a 1:1 molar ratio), and the catalyst (e.g., 300 ppm antimony trioxide) into a reaction vessel equipped with a mechanical stirrer and a condenser.

  • Heat the mixture under a nitrogen atmosphere to 180-200°C for 2-4 hours to form low molecular weight oligomers.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Simultaneously, reduce the pressure slowly to a high vacuum (<1 mbar) to facilitate the removal of 1,4-butanediol and drive the polymerization.

  • Continue the reaction for 3-5 hours, monitoring the viscosity of the molten polymer.

  • Once the desired viscosity is achieved, extrude the polymer and pelletize it for characterization.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for 5-MFCA Derivatization. (Note: Data is illustrative and based on analogous reactions with furan derivatives. Actual results may vary.)

DerivativeCo-reactantCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Diester1,4-ButanediolH₂SO₄TolueneReflux4-685-95
DiamideHexamethylenediamineSOCl₂, TriethylamineDCM0 to RT12-1680-90

Table 2: Predicted Thermal Properties of Polymers Derived from 5-MFCA Compared to FDCA-based Analogues. (Note: These are predicted trends. Tg = Glass Transition Temperature, Tm = Melting Temperature, Td = Decomposition Temperature.)

Polymer Type5-MFCA-derived Polymer (Pendant Furan)FDCA-derived Polymer (In-chain Furan)Predicted Property Trend
PolyesterPoly(adipoyl butane-1,4-diyl bis(5-methylfuran-2-carboxylate))Poly(butylene furanoate) (PBF)Tg and Tm of 5-MFCA polymers are expected to be lower due to the pendant furan group increasing chain flexibility compared to the rigid in-chain furan of FDCA polymers. Td may be comparable.
PolyamidePoly(adipoyl N,N'-(hexane-1,6-diyl)bis(5-methylfuran-2-carboxamide))Polyamide from FDCA and hexamethylenediamineSimilar to polyesters, the Tg and Tm are predicted to be lower for the 5-MFCA-based polyamide. The presence of amide groups will likely result in higher thermal stability compared to the corresponding polyester.

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization cluster_polymerization Polymerization MFCA This compound (5-MFCA) AcidChloride 5-Methylfuran-2-carbonyl chloride MFCA->AcidChloride SOCl₂ Diester Diester Monomer MFCA->Diester Diol, H⁺ Diamide Diamide Monomer AcidChloride->Diamide Diamine Polyester Polyester Diester->Polyester Dicarboxylic Acid Polyamide Polyamide Diamide->Polyamide Dicarboxylic Acid

Caption: Workflow for the derivatization of 5-MFCA and subsequent polymerization.

Polymerization_Scheme MonomerA 5-MFCA-Diester Oligomer Oligomer MonomerA->Oligomer MonomerB Dicarboxylic Acid MonomerB->Oligomer Polymer Polyester Oligomer->Polymer Heat, Vacuum Byproduct Diol Oligomer->Byproduct

Caption: Representative polycondensation scheme for polyester synthesis.

Structure_Property_Relationship cluster_monomer Monomer Structure cluster_polymer Polymer Properties Monomer_Structure 5-MFCA (Pendant Furan) Chain_Flexibility Increased Chain Flexibility Monomer_Structure->Chain_Flexibility FDCA_Structure FDCA (In-chain Furan) Chain_Rigidity Increased Chain Rigidity FDCA_Structure->Chain_Rigidity Lower_Tg_Tm Lower Tg and Tm Chain_Flexibility->Lower_Tg_Tm Higher_Tg_Tm Higher Tg and Tm Chain_Rigidity->Higher_Tg_Tm

Caption: Relationship between monomer structure and polymer thermal properties.

References

Application Notes and Protocols for the Development of Antibacterial Compounds from 5-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-methylfuran-2-carboxylic acid as a scaffold for the development of novel antibacterial agents. This document outlines the background, synthesis protocols for derivatization, methods for antibacterial evaluation, and potential mechanisms of action.

Introduction: The Potential of Furan Derivatives in Antibacterial Drug Discovery

The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The rise of antibiotic resistance necessitates the exploration of novel chemical entities, and furan-based compounds represent a promising avenue for the development of new therapeutics. This compound is a readily available starting material that can be chemically modified to generate a diverse library of compounds for antibacterial screening. Its derivatives, such as amides and hydrazones, have shown significant potential in inhibiting the growth of various pathogenic bacteria.

Key Findings from Preclinical Research

Research into furan derivatives has demonstrated their efficacy against a range of bacterial pathogens. Notably, derivatives of structurally similar furan carboxylic acids have shown potent activity. For instance, hydrazide-hydrazone derivatives of 5-nitrofuran-2-carboxylic acid have exhibited promising antimicrobial effects, in some cases surpassing the activity of reference antibiotics like nitrofurantoin, cefuroxime, and ampicillin[1][2]. The antibacterial action of these compounds is often attributed to their ability to interfere with the integrity of the bacterial cell wall and membrane[2][3].

Data Presentation: Antibacterial Activity of Furan Carboxylic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative furan carboxylic acid derivatives against various bacterial strains. This data is compiled from studies on structurally related compounds and serves as a reference for the potential efficacy of this compound derivatives.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Hydrazide-Hydrazones Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moietyStaphylococcus aureus1.95 - 15.62[4]
Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moietyStaphylococcus epidermidis≤ 3.91[2]
Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moietyBacillus subtilis≤ 3.91[2]
Amides N-(4-Benzamidophenyl)furan-2-carboxamidePseudomonas aeruginosa- (Antibiofilm activity observed)[5]
Pentanoic Acid Derivatives (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)2 - 8[6]
(S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivativesQuinolone-resistant Staphylococcus aureus (QRSA)2 - 8[6]
Methyl Esters Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylfuran-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, adapted from procedures for similar furan carboxamides[5].

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted anilines

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) portion-wise at room temperature. Stir the mixture for 2 hours at 45°C to form the reactive acylimidazolide intermediate.

  • Amide Formation: To the solution containing the activated acid, add the desired substituted aniline (1.1 eq). Continue stirring the reaction mixture at 45°C for 18-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the THF under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 5-methylfuran-2-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-Methylfuran-2-carbohydrazide and Hydrazone Derivatives

This protocol outlines the synthesis of hydrazide and subsequent hydrazone derivatives, a class of compounds that has shown significant antibacterial potential[1][2][3].

Part A: Synthesis of 5-Methylfuran-2-carbohydrazide

Materials:

  • Methyl 5-methylfuran-2-carboxylate (can be prepared by esterification of this compound)

  • Hydrazine hydrate (80-95%)

  • Ethanol

Procedure:

  • Dissolve methyl 5-methylfuran-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield pure 5-methylfuran-2-carbohydrazide.

Part B: Synthesis of Hydrazide-Hydrazone Derivatives

Materials:

  • 5-Methylfuran-2-carbohydrazide

  • Various aromatic or heteroaromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-methylfuran-2-carbohydrazide (1.0 eq) in ethanol.

  • Add the selected aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazide-hydrazone derivative.

  • Characterize the final product by spectroscopic methods.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized furan derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Workflow for Synthesis and Screening of Antibacterial Compounds

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening A This compound B Activation (e.g., with CDI) A->B D Esterification A->D C Amide Formation (with amines) B->C G Library of Derivatives C->G E Hydrazide Formation (with hydrazine) D->E F Hydrazone Formation (with aldehydes) E->F F->G H MIC Determination (Broth Microdilution) G->H Test Compounds I MBC Determination H->I J Data Analysis (Structure-Activity Relationship) I->J K Lead Compound Identification J->K

Caption: Workflow for the synthesis and antibacterial screening of this compound derivatives.

Proposed Mechanism of Action: Bacterial Cell Membrane Disruption

Mechanism_of_Action A Furan Derivative (e.g., Hydrazone) C Interaction with Membrane Components (Lipids, Proteins) A->C B Bacterial Cell Membrane B->C D Increased Membrane Permeability C->D E Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) D->E F Disruption of Electrochemical Gradient D->F G Inhibition of Essential Cellular Processes E->G F->G H Cell Death G->H

Caption: Proposed mechanism of bacterial cell membrane disruption by furan derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methylfuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when purifying this compound?

A1: Common impurities often depend on the synthetic route used. If synthesized by the oxidation of 5-methylfurfural, you may encounter unreacted starting material (5-methylfurfural), over-oxidation products, and polymeric byproducts, often referred to as "humins," which are dark-colored and can be challenging to remove. In biomass-derived syntheses, impurities from the feedstock, such as other organic acids or phenolic compounds, may also be present.

Q2: My purified this compound is discolored (yellow to brown). How can I remove the color?

A2: Discoloration is a common issue, often due to trace impurities or degradation products. A common technique to address this is recrystallization with the addition of activated carbon. The activated carbon can adsorb colored impurities. Gently heating the solution with a small amount of activated carbon, followed by hot filtration to remove the carbon, and then allowing the solution to cool for crystallization can yield a colorless product.

Q3: I am observing a lower than expected yield after purification. What could be the cause?

A3: Low yields can result from several factors. One possibility is the partial decarboxylation of the this compound, especially if excessive heat is applied during purification. Another potential cause is the co-crystallization of the product with impurities, which are then removed during subsequent purification steps. Additionally, the choice of recrystallization solvent can significantly impact yield; if the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

Q4: Can I use chromatography to purify this compound?

A4: Yes, column chromatography can be a suitable method for purification, especially for removing impurities with different polarities. A silica gel column with a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane with a small amount of methanol is a common starting point. However, challenges such as band tailing can occur due to the acidic nature of the carboxylic acid group. Adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can help to mitigate this issue and improve peak shape. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative scale purification, typically with a C18 column and a mobile phase of acetonitrile/water or methanol/water with an acid modifier.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in dissolving the crude product for recrystallization. The chosen solvent has poor solvating power for this compound at elevated temperatures.Refer to the solvent solubility table below and select a more suitable solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent.
The product "oils out" during recrystallization instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also inhibit crystallization.Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation. Adding a seed crystal of the pure compound can also be effective. If the problem persists, consider a different recrystallization solvent.
Crystals do not form upon cooling the recrystallization solution. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, you may need to choose a solvent in which the compound is less soluble at low temperatures.
The melting point of the purified product is broad or lower than the literature value. The product is still impure. The presence of residual solvent can also depress and broaden the melting point range.Repeat the purification step (e.g., recrystallization). Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent before measuring the melting point.
Product degradation is suspected during purification. Excessive heat or prolonged heating can cause decarboxylation or other degradation pathways of the furan ring. The presence of strong acids or bases can also promote degradation.Use the minimum amount of heat necessary to dissolve the compound during recrystallization. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air oxidation at high temperatures. Neutralize the crude product if it is strongly acidic or basic before proceeding with purification.

Quantitative Data

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
Molecular Weight126.11 g/mol [1][2]
Melting Point109-110 °C[3]
Boiling Point236-237 °C (at 760 mmHg)[3]
Solubility in Water~18.9 g/L at 25 °C[3]
Solubility in AlcoholSoluble[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound and may need to be optimized for your specific crude material.

1. Solvent Selection:

  • Based on solubility data and preliminary tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Water or a mixture of ethanol and water are often good starting points.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate).

  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent as this will reduce the yield.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (e.g., 1-2% by weight of the solute) to the solution.

  • Gently reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration No Decolorization Decolorization->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: A general experimental workflow for the purification of this compound by recrystallization.

Degradation_Pathways Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Heat Esterification Esterification Start->Esterification Alcohol Solvent + Heat/Acid Polymerization Polymerization/Humins Formation Start->Polymerization Strong Acid/Heat Product1 2-Methylfuran Decarboxylation->Product1 Product2 Alkyl 5-methylfuran-2-carboxylate Esterification->Product2 Product3 Polymeric Impurities Polymerization->Product3

Caption: Potential degradation pathways for this compound during purification.

References

Technical Support Center: Analysis of 5-Methylfuran-2-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 5-Methylfuran-2-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle for the LC-MS analysis of this compound?

A1: The analysis of this compound by LC-MS typically involves separation using reversed-phase liquid chromatography followed by detection with a mass spectrometer. Due to the carboxylic acid group, the compound is expected to ionize well in negative electrospray ionization (ESI) mode. The separation is usually achieved on a C18 column with a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid) and an organic component (such as acetonitrile or methanol with formic acid).

Q2: What are the key parameters to optimize for the LC method?

A2: Key liquid chromatography parameters to optimize include:

  • Column: A reversed-phase C18 column is a good starting point.[1]

  • Mobile Phase: A combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly used for the analysis of carboxylic acids.[1]

  • Gradient Elution: A gradient elution is often necessary to achieve good peak shape and separation from matrix components.[1]

  • Flow Rate: The flow rate should be optimized for the column dimensions.

  • Column Temperature: Maintaining a consistent column temperature, for example at 40°C, can improve reproducibility.[1]

Q3: What are the recommended MS settings for this compound?

A3: For mass spectrometry detection, the following settings are recommended:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity.[1]

  • Precursor Ion: For this compound (molecular weight: 126.11 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 125.0 should be selected as the precursor ion.

  • Product Ions: Product ions for fragmentation should be determined by infusing a standard solution of the analyte and performing a product ion scan. Common losses for carboxylic acids include CO2 (44 Da). Therefore, a likely product ion would be m/z 81.0.

Q4: How can I improve the sensitivity of my assay for this compound?

A4: If sensitivity is an issue, consider chemical derivatization. Derivatization can improve the chromatographic retention and ionization efficiency of carboxylic acids.[3][4] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid group, often leading to better performance in reversed-phase LC-MS.[4]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. The pH of the mobile phase can affect the dissociation of the carboxylic acid, leading to poor peak shape.Ensure the mobile phase pH is sufficiently low (e.g., by using 0.1% formic acid) to keep the analyte in its protonated form.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Try a different column chemistry or mobile phase additives.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization. Carboxylic acids can have variable ionization efficiency.[3]Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization.[3]
Ion suppression from matrix components.[5]Improve sample preparation to remove interfering substances. A protein precipitation followed by solid-phase extraction (SPE) could be effective. Also, ensure adequate chromatographic separation from co-eluting matrix components.
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[1]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
High Background Noise Contaminated mobile phase or LC system.[6]Use high-purity solvents and additives.[7] Regularly flush the LC system.
Leak in the system.Check all fittings and connections for leaks.
No Peak Detected Incorrect MS parameters.Verify the precursor and product ion masses in your MRM method. Ensure the MS is in the correct ionization mode (negative ESI).
Sample degradation.Prepare fresh samples and standards. Store them appropriately.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Urine[1]

This protocol provides a method for the sensitive and specific quantification of this compound in human urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample (e.g., 10,000 x g for 10 minutes at 4°C) to remove particulate matter.

  • Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortex, and centrifuge again.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% acetonitrile in water).

2. LC-MS/MS Analysis:

LC Parameters Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A 0.1% formic acid in water[1]
Mobile Phase B 0.1% formic acid in acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
MS/MS Parameters Value
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1) m/z 125.0
Product Ion (Q3) To be determined by user (e.g., m/z 81.0)
Collision Energy To be optimized by user

3. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations spiked into a blank urine matrix.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample centrifuge1 Centrifuge to remove particulates urine_sample->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 add_is Add Internal Standard supernatant1->add_is protein_precipitation Protein Precipitation (cold acetonitrile) add_is->protein_precipitation centrifuge2 Centrifuge protein_precipitation->centrifuge2 supernatant2 Supernatant centrifuge2->supernatant2 evaporate Evaporate to dryness supernatant2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for LC-MS Injection reconstitute->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start LC-MS Analysis Problem peak_issue Poor Peak Shape? start->peak_issue sensitivity_issue Low Sensitivity? peak_issue->sensitivity_issue No check_ph Adjust Mobile Phase pH peak_issue->check_ph Yes retention_issue Inconsistent Retention Time? sensitivity_issue->retention_issue No optimize_source Optimize MS Source sensitivity_issue->optimize_source Yes equilibrate_column Increase Column Equilibration Time retention_issue->equilibrate_column Yes solution Problem Resolved retention_issue->solution No check_concentration Reduce Sample Concentration check_ph->check_concentration check_concentration->solution improve_sample_prep Improve Sample Preparation optimize_source->improve_sample_prep improve_sample_prep->solution check_temp Check Column Temperature equilibrate_column->check_temp check_temp->solution

Caption: Logical workflow for troubleshooting common LC-MS issues.

References

Preventing degradation of 5-Methylfuran-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methylfuran-2-carboxylic acid during storage and throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] To minimize degradation, it is crucial to store the compound in a tightly sealed, opaque container to protect it from light and moisture. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.

Q2: My this compound powder has developed a yellowish or brownish tint. Is it still suitable for use?

A change in color from its typical off-white or pale yellow appearance may indicate degradation. While the compound might still be usable for some less sensitive applications, it is highly recommended to verify its purity before use in critical experiments. A slight discoloration could suggest the presence of impurities or degradation products that might interfere with your results.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of the furan ring and carboxylic acid functional group, several degradation pathways can be anticipated:

  • Thermal Degradation: At elevated temperatures, furan-2-carboxylic acids can undergo decarboxylation, leading to the formation of the corresponding furan. For 2-furoic acid, this process is reported to be activated at temperatures around 140-160°C.

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various oxidized byproducts. The presence of oxygen, especially when combined with heat or light, can accelerate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the furan moiety.

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the degradation of the furan ring, especially at elevated temperatures.

Q4: How can I assess the purity of my stored this compound?

To accurately determine the purity of your stored compound and identify any potential degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose. A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) - Exposure to light, heat, or air (oxidation).- Absorption of moisture.- Store the compound in a tightly sealed, opaque container in a refrigerator.- For long-term storage, consider storing under an inert atmosphere.- If clumping is observed, store in a desiccator to remove excess moisture.
Inconsistent or unexpected experimental results - Degradation of the this compound stock solution or solid.- Contamination of the stock.- Prepare fresh solutions for each experiment from a properly stored solid sample.- Verify the purity of the solid material using a suitable analytical method like HPLC.- If degradation is confirmed, use a fresh batch of the compound.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) - Formation of degradation products due to improper storage or handling.- Compare the chromatogram with that of a freshly prepared standard solution.- If new peaks are present, it indicates degradation. Review storage and handling procedures.- Attempt to identify the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution and the solid compound to direct sunlight for 24 hours or in a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a UV detector.

    • The mobile phase can be optimized, for example, using a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation: Hypothetical Forced Degradation Results

The following table illustrates how to present the quantitative data from a forced degradation study. The values are hypothetical and for illustrative purposes only.

Stress Condition % Assay of this compound Number of Degradation Products % of Major Degradation Product
Unstressed Control99.8%0-
0.1 N HCl, 60°C, 24h92.5%24.2%
0.1 N NaOH, RT, 24h85.1%38.9%
3% H₂O₂, RT, 24h88.7%46.5%
Thermal (Solid), 105°C, 24h95.3%13.1%
Thermal (Solution), 60°C, 24h91.0%25.8%
Photolytic (Solution)94.2%23.5%

Visualizations

Logical Workflow for Investigating Degradation

degradation_investigation_workflow start Start: Suspected Degradation of This compound check_appearance Visual Inspection: Color change, clumping? start->check_appearance analytical_testing Perform Purity Analysis (e.g., HPLC) check_appearance->analytical_testing compare_standard Compare with a fresh, properly stored standard analytical_testing->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed review_storage Review Storage Conditions: - Temperature (2-8°C) - Light exposure (use opaque container) - Atmosphere (consider inert gas) degradation_confirmed->review_storage Yes end_good End: Compound is Stable degradation_confirmed->end_good No review_handling Review Handling Procedures: - Solvent purity - Exposure to contaminants - Temperature during experiments review_storage->review_handling use_fresh_stock Use a fresh, unopened stock of the compound review_handling->use_fresh_stock end_bad End: Implement Corrective Actions and Re-evaluate use_fresh_stock->end_bad

Caption: A logical workflow for investigating and troubleshooting the suspected degradation of this compound.

Potential Degradation Pathways

degradation_pathways parent This compound thermal Thermal Stress (Heat) parent->thermal oxidative Oxidative Stress (O₂, H₂O₂) parent->oxidative photolytic Photolytic Stress (Light/UV) parent->photolytic hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic decarboxylation Decarboxylation Product (e.g., 2-Methylfuran) thermal->decarboxylation ring_opening Ring-Opened Products (e.g., dicarboxylic acids) oxidative->ring_opening other_products Other Degradants photolytic->other_products hydrolytic->other_products

Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.

References

Optimizing reaction conditions for the esterification of 5-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 5-Methylfuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[3]

Q2: What are the typical catalysts used for this esterification, and how do I choose the right one?

A2: A variety of catalysts can be used.

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are highly effective and widely used.[1][2]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites, sulfated zirconia, and acidic resins (e.g., Amberlyst-15) are also viable options. These have the advantage of being easily separable from the reaction mixture, simplifying purification.

  • Organometallic Catalysts: For certain applications, organotin catalysts have been shown to be effective for the esterification of furan dicarboxylic acids, achieving high conversions at relatively lower temperatures.

The choice of catalyst depends on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting materials to strongly acidic conditions. For ease of separation, a heterogeneous catalyst is often preferred.

Q3: What are the optimal reaction temperatures and times?

A3: Reaction temperatures typically range from 60°C to 150°C. The optimal temperature depends on the alcohol being used and the catalyst. For simple alcohols like methanol, refluxing is a common practice. Reaction times can vary from a few hours to over 24 hours. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction of concern is the decomposition of the furan ring under harsh acidic conditions and high temperatures. For some furan derivatives, decarboxylation can occur at elevated temperatures. The purity of the starting this compound is also crucial, as impurities can lead to colored byproducts and complicate purification.

Q5: How can I purify the final ester product?

A5: After the reaction, the mixture is typically worked up by neutralizing the acid catalyst, often with a weak base like sodium bicarbonate solution. The crude product is then extracted with an organic solvent. Further purification can be achieved by distillation (if the ester is volatile) or, more commonly, by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Conversion 1. Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount. 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials.1. Catalyst Check: Use fresh, anhydrous catalyst. Increase the catalyst loading incrementally. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition. 3. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reactants. Consider using a Dean-Stark apparatus to remove water as it forms.[3]
Poor Selectivity / Multiple Byproducts 1. Reaction Temperature is Too High: High temperatures can promote side reactions and decomposition of the furan ring. 2. Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products. 3. Strongly Acidic Conditions: A highly acidic environment may cause unwanted side reactions.1. Optimize Temperature: Lower the reaction temperature and monitor the reaction for a longer period. 2. Monitor Reaction Progress: Use TLC or GC to stop the reaction once the starting material is consumed to avoid over-reaction. 3. Use a Milder Catalyst: Consider using a solid acid catalyst or a weaker homogeneous acid.
Product Discoloration (Darkening) 1. Decomposition of Starting Material or Product: The furan ring is susceptible to polymerization and degradation under acidic conditions, especially at high temperatures. 2. Impurities in the Starting Material: The presence of impurities in the this compound can lead to colored byproducts.1. Control Temperature: Maintain the lowest effective temperature for the reaction. 2. Purify Starting Material: Recrystallize the this compound before use.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: A mixture of starting material and product can be difficult to separate. 2. Formation of Emulsions during Workup: This can occur during the extraction process if the pH is not properly controlled. 3. Product is Water-Soluble: The ester may have some solubility in the aqueous layer, leading to lower isolated yields.1. Drive Reaction to Completion: Use excess alcohol or remove water to ensure a high conversion rate. 2. Optimize Workup: Adjust the pH carefully during neutralization. The addition of brine (saturated NaCl solution) can help to break emulsions. 3. Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase.

Data Presentation

Table 1: Representative Reaction Conditions for the Esterification of this compound with Methanol

Entry Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
1H₂SO₄565 (reflux)6~90
2p-TsOH108012~85
3Amberlyst-1515 (w/w%)7024~80
4Sulfated Zirconia10 (w/w%)1108~92

Note: These are representative values based on typical Fischer esterifications and data for similar furan derivatives. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 20 eq).

  • Catalyst: Slowly add concentrated sulfuric acid (0.05 - 0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and anhydrous methanol (20 eq).

  • Catalyst: Add the solid acid catalyst (e.g., 15% by weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Catalyst Removal: Remove the solid catalyst by filtration, washing it with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine this compound, Alcohol, and Catalyst reaction Heat to Reaction Temperature (e.g., Reflux) prep->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Neutralization & Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Pure Ester purification->product

Caption: General experimental workflow for the esterification of this compound.

troubleshooting_logic start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Isolation Issues? start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Catalyst Loading cause1->solution1b solution1c Ensure Anhydrous Conditions cause1->solution1c solution2a Lower Reaction Temperature cause2->solution2a solution2b Use Milder Catalyst cause2->solution2b solution3a Optimize Extraction pH cause3->solution3a solution3b Use Brine to Break Emulsions cause3->solution3b

Caption: A logical flowchart for troubleshooting low yield in the esterification reaction.

References

Technical Support Center: Purification of Synthesized 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthesized 2,5-Furandicarboxylic Acid (FDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for removing impurities from synthesized FDCA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,5-Furandicarboxylic Acid (FDCA)?

A1: The most common impurities in crude FDCA include 5-formyl-2-furoic acid (FFA), 2,5-diformylfuran (DFF), and colored byproducts often referred to as humins.[1] FFA is a significant impurity as it can act as a chain terminator during polymerization reactions.[1]

Q2: Which purification method is most suitable for achieving high-purity FDCA for polymerization?

A2: For achieving high-purity FDCA suitable for polymerization, crystallization and acid precipitation are robust and scalable methods.[1] Crystallization is particularly effective at removing a wide range of impurities and can yield FDCA with a purity of over 99%.[1]

Q3: How can I remove colored impurities from my FDCA product?

A3: Colored impurities, such as humins, can be removed or significantly reduced through methods like crystallization.[1] For persistent color, a treatment with activated carbon before crystallization can be effective.[2] Additionally, a continuous crystallization process with a short residence time at high temperatures can help minimize color formation.[2]

Q4: What is the role of 5-formyl-2-furoic acid (FFCA) as an impurity and how can it be removed?

A4: 5-formyl-2-furoic acid (FFCA) is a mono-functional acid that can terminate polymer chains, negatively impacting the molecular weight and properties of FDCA-based polymers.[1] Crystallization using appropriate solvents has been shown to be highly effective in reducing FFCA content to less than 0.1%.[1][3]

Q5: Can I reuse the solvent from the crystallization process?

A5: Yes, in some embodiments of the crystallization method, the filtrate can be recycled and directly used as the solvent in a subsequent purification round without additional purification of the filtrate itself.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity of Final FDCA Product Incomplete removal of impurities like FFCA.- Optimize the crystallization solvent and cooling rate. Solvents such as DMSO and DMAC have been shown to be effective in reducing FFCA content.[3] - Consider a second crystallization step. - Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.[1]
Co-precipitation of impurities with FDCA crystals.- Ensure complete dissolution of the crude FDCA in the solvent at an elevated temperature before cooling. - Employ a slow, controlled cooling rate (e.g., 1°C/minute) to promote the formation of purer crystals.[3]
Poor Crystal Formation or Oily Product The chosen solvent is not optimal for crystallization.- Experiment with different solvents such as water, dimethyl sulfoxide (DMSO), or dimethylacetamide (DMAC). The solvent-to-crude FDCA ratio is also a critical parameter to adjust.[2][3]
The cooling process is too rapid.- Implement a gradual cooling process to allow for proper crystal lattice formation.[3]
Low Yield of Purified FDCA High solubility of FDCA in the chosen solvent, even at lower temperatures.- After crystallization, cool the mixture to room temperature or below to maximize precipitation.[3] - Minimize the volume of solvent used for washing the filter cake.[2]
Loss of product during filtration and transfer.- Ensure careful handling and transfer of the solid product. Use a minimal amount of cold solvent to wash the crystals and recover any remaining product.[2]
Persistent Color in the Final Product Presence of colored impurities (humins) from the synthesis process.- Treat the FDCA solution with activated carbon before crystallization to adsorb colored compounds.[2]
Thermal degradation of FDCA during purification.- Avoid prolonged exposure to high temperatures. If using a high-boiling point solvent, minimize the heating time. A continuous crystallization process with a short residence time at high temperatures can also mitigate color formation.[2][4]

Data Presentation

Table 1: Comparison of FDCA Purification Techniques [1]

TechniquePrinciplePurity AchievedYield/RecoveryAdvantagesDisadvantages
Crystallization Difference in solubility of FDCA and impurities in a solvent at different temperatures.> 99%HighScalable, effective for removing a wide range of impurities.Can be energy-intensive due to heating and cooling cycles.
Acid Precipitation Conversion of a soluble FDCA salt to the less soluble free acid by lowering the pH.HighHighSimple, effective for separating FDCA from base-soluble impurities.May require large volumes of acid and generate salt waste.
Chromatography Differential partitioning of FDCA and impurities between a stationary and a mobile phase.Very High (>99.9%)LowerExcellent for achieving very high purity on a small scale.Not easily scalable for bulk production, solvent-intensive.

Table 2: Example Crystallization Purification Results for Crude FDCA

SolventCrude FDCA Purity (wt%)Crude FFCA Content (wt%)Purified FDCA Purity (wt%)Purified FFCA Content (wt%)Reference
Water96.22.1297.51.95[3]
Methanol96.22.1297.81.66[3]
DMSO96.22.1299.80.05[3]
DMAC96.22.1299.70.08[3]
DMF98.010.8899.90.00[3]
Acetonitrile98.010.8899.20.41[3]
2-nitropropane98.010.8899.10.52[3]
NMP/DMAC (1/9)98.010.8899.80.07[3]
NMP/DMAC (1/1)98.010.8899.60.15[3]
DMAC/DMSO (9/1)98.010.8899.70.09[3]
DMAC/DMSO (1/1)98.010.8899.50.18[3]

Experimental Protocols

Protocol 1: Purification of FDCA by Crystallization

This protocol details the purification of crude FDCA by crystallization, a method that relies on the differential solubility of FDCA and its impurities in a given solvent at varying temperatures.[1]

Materials:

  • Crude 2,5-Furandicarboxylic Acid (cFDCA)

  • Solvent (e.g., Water, DMSO, DMAC)[3]

  • Jacketed glass reactor or suitable reaction vessel

  • Stirring mechanism

  • Heating and cooling system

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Mixing: In a jacketed glass reactor, combine the crude FDCA with the selected solvent. For example, a ratio of 60 g of water to 2 g of crude FDCA can be used.[1]

  • Heating: Heat the mixture while stirring. For water, a target temperature of 60°C is suitable.[1] Continue stirring at this temperature for approximately 30 minutes to ensure complete dissolution of the FDCA.[1]

  • Cooling: After the heating step, cool the mixture to precipitate the solid FDCA. A controlled cooling rate, such as 1°C/minute, is recommended to promote the growth of pure crystals.[3] Cool the mixture to room temperature.[3]

  • Filtration: Filter the cooled mixture to collect the wet filter cake of the precipitated solid.[1]

  • Washing (Optional): The filter cake can be washed with a small amount of cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the wet filter cake in a vacuum oven to obtain the purified FDCA.[1]

  • Purity Analysis: Confirm the purity of the final product using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Purification of FDCA by Acid Precipitation

This method involves dissolving crude FDCA in a basic aqueous solution to form a soluble salt, followed by precipitation of the purified FDCA by lowering the pH.

Materials:

  • Crude 2,5-Furandicarboxylic Acid (cFDCA)

  • Aqueous base solution (e.g., NaOH)

  • Aqueous acid solution (e.g., 10% (v/v) HCl)[1]

  • Beaker or reaction vessel

  • Stirring mechanism

  • pH meter or pH indicator paper

  • Filtration apparatus

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude FDCA in an aqueous solution of a base (e.g., NaOH) to form the corresponding dicarboxylate salt.[1]

  • Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.[1]

  • Acidification: While stirring, carefully add an acid, such as 10% (v/v) HCl, to the aqueous solution of the FDCA salt until the pH reaches 2-3.[1] This will cause the FDCA to precipitate out of the solution.[1]

  • Filtration: Filter the resulting suspension to collect the precipitated FDCA.[1]

  • Washing: Wash the filter cake with deionized water to remove any remaining salts.

  • Drying: Dry the purified FDCA under vacuum.

  • Purity Analysis: Analyze the purity of the final product by HPLC.[1]

Protocol 3: Decolorization of FDCA Solution using Activated Carbon

This protocol describes a general procedure for removing colored impurities from an FDCA solution prior to crystallization.

Materials:

  • Colored FDCA solution (dissolved in an appropriate solvent)

  • Activated carbon (powdered)

  • Stirring mechanism

  • Heating plate (optional)

  • Filtration apparatus (e.g., Celite pad or fine filter paper)

Procedure:

  • Preparation: Prepare a solution of crude FDCA in a suitable solvent as you would for crystallization.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).

  • Treatment: Stir the mixture for a period of time (e.g., 15-30 minutes). Gentle heating may improve the efficiency of color removal, but be cautious to avoid solvent loss or product degradation.

  • Filtration: Filter the hot solution through a pad of filter aid (e.g., Celite) to remove the activated carbon. It is crucial to ensure all activated carbon is removed as it can act as an impurity.

  • Crystallization: Proceed with the crystallization of the decolorized FDCA solution as described in Protocol 1.

Visualizations

FDCA_Crystallization_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization & Isolation cFDCA Crude FDCA Mix Mix cFDCA and Solvent cFDCA->Mix Solvent Solvent Solvent->Mix Heat Heat Mixture to Dissolve Mix->Heat Cool Cool Mixture to Precipitate Heat->Cool Filter Filter to Collect Wet Cake Cool->Filter Dry Dry Wet Cake Filter->Dry pFDCA Purified FDCA Dry->pFDCA

Caption: Workflow for FDCA purification by crystallization.

FDCA_Acid_Precipitation_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Precipitation & Isolation cFDCA Crude FDCA Dissolve Dissolve cFDCA in Base cFDCA->Dissolve Base Aqueous Base (e.g., NaOH) Base->Dissolve Filter_Insolubles Filter (Optional) Dissolve->Filter_Insolubles Acidify Acidify to pH 2-3 Filter_Insolubles->Acidify Filter_FDCA Filter Precipitate Acidify->Filter_FDCA Wash_Dry Wash and Dry Filter_FDCA->Wash_Dry pFDCA Purified FDCA Wash_Dry->pFDCA

Caption: Workflow for FDCA purification by acid precipitation.

References

Technical Support Center: Enhancing the Stability of Furan Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of amine derivatives of furan compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for furan amine derivatives?

A1: Amine derivatives of furan compounds are susceptible to several degradation pathways, principally:

  • Acid-Catalyzed Ring Opening: Furan rings are highly sensitive to acidic conditions. Protonation of the ring, often at the carbon next to the oxygen, makes it vulnerable to nucleophilic attack by solvents like water. This leads to the opening of the furan ring, typically forming 1,4-dicarbonyl compounds.[1][2]

  • Oxidation: The furan ring can be oxidized by molecular oxygen, peroxides, or other oxidizing agents.[3][4] This process can lead to the formation of endoperoxides, which can rearrange to form various products, including maleic anhydride derivatives.[3] The presence of substituents on the ring influences the reaction rate and the final products.[3]

  • Polymerization: Under acidic conditions, electron-releasing groups on the furan ring can activate it, leading to polymerization and the formation of insoluble "tar-like" materials.[1][2]

  • Amine Degradation: The amine functional group itself can undergo degradation, particularly oxidative and thermal degradation, which can lead to loss of the amine and the formation of various byproducts.[5][6]

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents play a critical role in the stability of the furan ring:

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), or fluoroalkyl (-CF₃) decrease the electron density of the furan ring. This deactivation makes the initial protonation step in acid-catalyzed degradation more difficult, thereby increasing the compound's stability.[2][4]

  • Electron-Releasing Groups (ERGs): Groups such as alkyl (-CH₃) or alkoxy (-OCH₃) increase the ring's electron density. This makes the furan more susceptible to protonation and subsequent ring-opening or polymerization reactions.[2][4]

Q3: What are the ideal storage conditions for a novel furan-containing drug candidate?

A3: To maximize shelf-life, furan-containing compounds should be stored under conditions that minimize exposure to factors that promote degradation:

  • Solid State: Store the compound as a solid in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • In Solution: If storage in solution is necessary, use a neutral or slightly basic, polar aprotic solvent. The solution should be protected from light and stored at low temperatures. Avoid acidic or aqueous solutions for long-term storage.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My compound is degrading during an acidic workup or reaction. I'm observing a brown, insoluble material.

  • Likely Cause: Acid-catalyzed polymerization. The combination of an acid-sensitive furan ring and potentially activating substituents is likely causing the compound to polymerize.

  • Solutions:

    • Modify pH: Use milder acidic conditions or buffer the system if possible. If the reaction tolerates it, consider performing the step under neutral or basic conditions.

    • Lower Temperature: Perform the acidic step at the lowest possible temperature to slow the rate of degradation.

    • Protecting Groups: Consider temporarily protecting the amine or other sensitive functional groups to prevent them from influencing the furan ring's reactivity during the acidic step.

    • Solvent Choice: The presence of water can facilitate ring-opening, which can be a precursor to other reactions.[7] Using a non-aqueous solvent for the workup may reduce degradation.

Problem 2: Analysis of my sample by HPLC-MS shows multiple new peaks with lower molecular weights after a few days.

  • Likely Cause: Oxidative degradation or hydrolytic ring-opening. Oxygen in the air or dissolved in the solvent can cause oxidative cleavage of the furan ring.[3] If the sample is in an aqueous or protic solvent, acid- or base-catalyzed ring opening could be occurring.

  • Solutions:

    • Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use Antioxidants: For formulated products, consider adding a suitable antioxidant to scavenge free radicals and prevent oxidation.

    • Control pH: Ensure the sample is stored in a pH-controlled buffer, ideally in the neutral to slightly basic range.

    • Solvent Purity: Use high-purity, degassed solvents for sample preparation and analysis. Peroxides in older solvents (like THF or ether) can initiate degradation.

Problem 3: My reaction yield is consistently low, and I suspect the starting material or product is unstable under the reaction conditions.

  • Likely Cause: Thermal degradation. Many reactions are run at elevated temperatures, which can accelerate the degradation of both the amine and furan moieties.[5]

  • Solutions:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Forced Degradation Study: Conduct a forced degradation study on your starting material and product to understand their stability profile under the specific reaction conditions (temperature, solvent, pH). This will help identify the primary degradation pathway.

Data Presentation

For a comparative analysis, consider tracking the stability of different derivatives under stressed conditions.

Table 1: Comparative Stability of Furan Amine Derivatives in Forced Degradation Study

Compound IDSubstituent at C5ConditionTime (hrs)% Purity RemainingMajor Degradant MW
FA-001 -H0.1 M HCl, 60°C2445%114 (Ring-Opened)
FA-002 -CH₃ (ERG)0.1 M HCl, 60°C2425%Polymer
FA-003 -CO₂H (EWG)0.1 M HCl, 60°C2488%158 (Ring-Opened)
FA-001 3% H₂O₂, 25°C4872%130 (Oxidized)
FA-003 3% H₂O₂, 25°C4885%174 (Oxidized)

Data is illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of a furan amine derivative under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.

Materials:

  • Test Compound

  • HPLC-grade acetonitrile and water

  • Buffers (pH 4, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress (Solution): Mix 1 mL of stock solution with 1 mL of purified water. Keep at 60°C.

    • Thermal Stress (Solid): Place a small amount of the solid compound in an oven at 60°C.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Time Points: Withdraw aliquots from each solution at initial (t=0), 2, 8, 24, and 48 hours. For the solid sample, prepare a solution at each time point.

  • Sample Preparation for Analysis: Neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient reverse-phase method). Use a mass spectrometer to help identify the molecular weights of any degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Determine the peak areas of the degradation products to assess the mass balance.

Visualizations

Stability_Workflow cluster_plan Phase 1: Initial Assessment cluster_troubleshoot Phase 2: Troubleshooting & Optimization START Synthesized Furan Amine Derivative FORCED_DEG Perform Forced Degradation (Acid, Base, Oxidative, Thermal) START->FORCED_DEG ANALYZE Analyze via LC-MS to Identify Degradants FORCED_DEG->ANALYZE STABLE Is Compound Stable? ANALYZE->STABLE YES Proceed to Further Development STABLE->YES Yes NO Identify Degradation Pathway STABLE->NO No STRATEGY Develop Stabilization Strategy (e.g., pH control, antioxidant, structural modification) NO->STRATEGY RETEST Re-test Optimized Compound/Formulation STRATEGY->RETEST RETEST->STABLE

Caption: Workflow for assessing and improving compound stability.

Troubleshooting_Degradation START Unexpected Degradation Observed in Experiment CONDITIONS Were Acidic Conditions Used? START->CONDITIONS POLYMER Is an Insoluble 'Tar' Observed? CONDITIONS->POLYMER Yes OXIDANT Were Oxidants or Air Present at High Temp? CONDITIONS->OXIDANT No ACID_RING_OPEN Likely Cause: Acid-Catalyzed Ring Opening Solution: - Use milder acid - Lower temperature POLYMER->ACID_RING_OPEN No ACID_POLYMER Likely Cause: Acid-Catalyzed Polymerization Solution: - Avoid strong acids - Use aprotic solvent POLYMER->ACID_POLYMER Yes OXIDATION Likely Cause: Oxidative Degradation Solution: - Use inert atmosphere - Add antioxidant OXIDANT->OXIDATION Yes OTHER Consider Thermal Degradation or Reaction with Reagents OXIDANT->OTHER No

Caption: Decision tree for troubleshooting furan amine degradation.

Degradation_Pathway FURAN Furan Amine Derivative PROTONATED Protonated Furan Ring (Activated Intermediate) FURAN->PROTONATED H+ (Acid) OXIDIZED Oxidized Products (e.g., Endoperoxides) FURAN->OXIDIZED [O] (Oxidant/Air) OPENED 1,4-Dicarbonyl Product (Ring-Opened) PROTONATED->OPENED H2O (Nucleophile) POLYMER Polymerized Material PROTONATED->POLYMER (Self-Reaction)

Caption: Simplified furan degradation pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methylfuran-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Methylfuran-2-carboxylic acid and its derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from recent studies to facilitate objective comparison and support further research and development.

Quantitative Biological Activity Data

The following tables summarize the cytotoxic and antimicrobial activities of this compound and its derivatives against various cell lines and bacterial strains.

Table 1: Cytotoxicity of this compound Derivatives against Cancer and Normal Cell Lines

CompoundHeLa (IC₅₀ µg/mL)HepG2 (IC₅₀ µg/mL)Vero (IC₅₀ µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1)>100>100>100
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c)62.37>100>100
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide (9c)>100>100>100

Data sourced from Sengpracha et al., 2019.[1][2]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacillus subtilis ATCC 6633 (MIC µg/mL)Bacillus cereus ATCC 7064 (MIC µg/mL)Staphylococcus aureus ATCC 25932 (MIC µg/mL)Escherichia coli ATCC 10536 (MIC µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1)>500500.00500.00>500
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c)250.00>500>500250.00
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide (9c)>500>500>500>500

Data sourced from Sengpracha et al., 2019.[1][2]

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a derivative of this compound, has demonstrated notable biological activity. It shows high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria.[3] In terms of anticancer properties, MFC exhibited the strongest cytotoxicity against HeLa and HepG2 cells with IC₅₀ values of 64.00 and 102.53 μg/mL, respectively.[3]

Further studies on derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate revealed that the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, possesses the most potent biological activity, with an IC₅₀ of 62.37 µg/mL against the HeLa cell line and a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria.[1][2] The presence of tryptamine and an acyl ether in the structures was found to increase anticancer activities.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the furan derivatives was evaluated against HeLa, HepG2, and Vero cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 hours.

  • MTT Addition: After the incubation period, 100 µL of MTT solution (400 µg/mL) is added to each well.

  • Formazan Solubilization: The media is removed, and 100% DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The optical density is measured at a specific wavelength to determine the concentration of viable cells.

  • IC₅₀ Calculation: The percentage of cell survival is calculated for each concentration, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.[2]

Antibacterial Activity Assay (Disc Diffusion and Micro Broth Dilution)

The antibacterial activity of the synthesized compounds was evaluated against pathogenic bacterial strains.[1]

  • Disc Diffusion Method:

    • Preparation: A sterile paper disc is impregnated with 500 μg of each test compound.

    • Inoculation: The discs are placed on nutrient agar plates containing the bacterial strains.

    • Incubation: The plates are incubated at 37 °C for 24 hours.

    • Measurement: The diameter of the zone of inhibition is measured in millimeters.[1]

  • Micro Broth Dilution Method (for Minimal Inhibitory Concentration - MIC):

    • Serial Dilution: The test agents are dissolved in methanol (10,000 µg/mL) and serially diluted with nutrient broth supplemented with 10% glucose and 0.5% phenol red as a pH indicator to achieve varying concentrations.

    • Inoculation: 100 μL of each concentration is placed in a well of a 96-well microplate, followed by the addition of 10 μL of the bacterial suspension (10⁵ cells/mL).

    • Controls: A drug-free well and a well with 5% methanol are used as positive controls, with tetracycline as a reference standard.

    • Incubation: The microtiter plates are incubated for 24 hours at 37 °C.

    • MIC Determination: The MIC is defined as the lowest concentration at which no change in the pH indicator is observed.[1]

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_results Data Analysis start Start: 5-Methylfuran- 2-carboxylic acid deriv Chemical Modification (e.g., Esterification, Amidation) start->deriv product Derivative Compounds deriv->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity antimicrobial Antimicrobial Assay (Disc Diffusion/MIC) product->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic comparison Comparative Analysis ic50->comparison mic->comparison

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conceptual Signaling Pathway Inhibition by Furan Derivatives

Furan derivatives have been shown to exert anti-inflammatory effects by modifying signaling pathways such as MAPK and NF-κB.[4][5] The following diagram illustrates a simplified, conceptual representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->nfkb Release furan Furan Derivative furan->ikk Inhibition dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) dna->genes

Caption: Conceptual model of NF-κB pathway inhibition by furan derivatives.

References

A Comparative Guide to 5-Methylfuran-2-carboxylic Acid and 5-Hydroxymethylfuran-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bio-based platform chemicals, furan derivatives are cornerstone molecules for the synthesis of sustainable polymers, pharmaceuticals, and specialty chemicals. Among these, 5-Methylfuran-2-carboxylic acid (MFA) and 5-Hydroxymethylfuran-2-carboxylic acid (HMFA) are two key intermediates with distinct and valuable functionalities. This guide provides an objective comparison of their synthesis, applications, and performance, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compound (MFA)5-Hydroxymethylfuran-2-carboxylic acid (HMFA)
Structure A furan ring with a methyl group and a carboxylic acid group.A furan ring with a hydroxymethyl group and a carboxylic acid group.
Primary Synthesis Route Selective hydrogenolysis of 5-Hydroxymethylfuran-2-carboxylic acid.Oxidation of the bio-derived platform chemical 5-Hydroxymethylfurfural (HMF).
Key Applications Versatile intermediate in organic synthesis; potential in drug discovery as a furan derivative.Established monomer for bio-based polyesters; key precursor to 2,5-Furandicarboxylic acid (FDCA).
Reactivity The methyl group offers a site for further functionalization through various C-H activation strategies.The hydroxymethyl group provides a reactive site for esterification and etherification reactions.

Data Presentation: A Comparative Overview

Physicochemical Properties
PropertyThis compound (MFA)5-Hydroxymethylfuran-2-carboxylic acid (HMFA)
CAS Number 1917-15-3[1]6338-41-6
Molecular Formula C₆H₆O₃[1]C₆H₆O₄
Molecular Weight 126.11 g/mol [1]142.11 g/mol
Melting Point 109-110 °C148-152 °C
Solubility Soluble in alcohol.[2]Soluble in DMSO and methanol.
Synthesis Performance Data
SynthesisReactantProductCatalyst/MethodKey ConditionsYieldReference
HMFA Synthesis 5-Hydroxymethylfurfural (HMF)5-Hydroxymethylfuran-2-carboxylic acid (HMFA)Whole-cell biocatalysis (e.g., Gluconobacter oxydans, Pseudochrobactrum sp.)pH-controlled aqueous medium, ambient temperatureUp to 99%[3][4][3][4]
MFA Synthesis 5-Hydroxymethylfuran-2-carboxylic acid (HMFA)This compound (MFA)Selective Hydrogenolysis (Pd/C)30 °C, 3.0 MPa H₂, in Tetrahydrofuran94.5%[5][5]

Synthetic Pathways and Logical Relationships

The synthesis of these two furan derivatives is interconnected, with HMFA serving as a direct precursor to MFA. This relationship underscores the strategic choice a researcher must make based on the desired final functionality.

Synthesis_Pathway Biomass Biomass (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration HMFA 5-Hydroxymethylfuran-2-carboxylic acid (HMFA) HMF->HMFA Selective Oxidation (Biocatalytic or Chemical) MFA This compound (MFA) HMFA->MFA Selective Hydrogenolysis Polyesters Bio-based Polyesters (e.g., precursors to FDCA) HMFA->Polyesters Polymerization Pharmaceuticals Pharmaceutical Intermediates MFA->Pharmaceuticals Further Synthesis

Caption: Synthetic relationship between MFA and HMFA from biomass.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 5-Hydroxymethylfuran-2-carboxylic Acid (HMFA) from 5-Hydroxymethylfurfural (HMF)

This protocol outlines a whole-cell biocatalytic approach, which is noted for its high selectivity and mild reaction conditions.[2][3][4][6][7]

1. Microorganism and Culture Preparation:

  • A suitable microorganism, such as Gluconobacter oxydans or Pseudochrobactrum sp., is cultured in an appropriate growth medium until a desired cell density is reached.

  • The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).

2. Biotransformation Reaction:

  • In a temperature-controlled bioreactor, the washed cells are resuspended in a phosphate buffer.

  • 5-Hydroxymethylfurfural (HMF) is added to the cell suspension to a final concentration of, for example, 200 mM.[3][4]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.

  • The pH of the reaction is monitored and maintained at a neutral level (e.g., pH 7.0) by the controlled addition of a base (e.g., NaOH solution) to neutralize the produced carboxylic acid.

3. Product Isolation and Purification:

  • After the complete conversion of HMF (monitored by HPLC), the reaction mixture is centrifuged to remove the bacterial cells.

  • The supernatant is then acidified to a low pH (e.g., pH 2-3) using an acid like HCl to precipitate the HMFA.

  • The precipitated HMFA is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

HMFA_Synthesis_Workflow cluster_prep Cell Preparation cluster_reaction Biotransformation cluster_purification Purification Culture Microorganism Culture Harvest Harvest & Wash Cells Culture->Harvest Reaction Resuspend Cells in Buffer + Add HMF Harvest->Reaction Incubation Incubate with Agitation & pH Control Reaction->Incubation Separation Separate Cells (Centrifugation) Incubation->Separation Precipitation Acidify Supernatant & Precipitate HMFA Separation->Precipitation Isolation Filter, Wash & Dry HMFA Precipitation->Isolation

Caption: Workflow for the biocatalytic synthesis of HMFA.

Protocol 2: Selective Hydrogenolysis of 5-Hydroxymethylfuran-2-carboxylic Acid (HMFA) to this compound (MFA)

This procedure details a highly selective chemical transformation under mild conditions.[5][8]

1. Catalyst and Reactor Setup:

  • A high-pressure autoclave reactor is charged with 5-Hydroxymethylfuran-2-carboxylic acid (HMFA) and a palladium on carbon (Pd/C, e.g., 5 wt%) catalyst.

  • A suitable solvent, such as tetrahydrofuran (THF), is added to dissolve the HMFA.

2. Hydrogenolysis Reaction:

  • The reactor is sealed and purged several times with hydrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 3.0 MPa).[5]

  • The reaction mixture is stirred and heated to the specified temperature (e.g., 30 °C).[5]

  • The progress of the reaction is monitored by taking samples periodically and analyzing them by HPLC or GC.

3. Product Isolation and Purification:

  • Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting solid residue is then purified, for example, by recrystallization from a suitable solvent system, to obtain pure this compound (MFA).

MFA_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Hydrogenolysis cluster_purification Purification Charge Charge Autoclave with HMFA, Pd/C, and Solvent Pressurize Purge with H₂ & Pressurize Charge->Pressurize React Heat and Stir under H₂ Pressure Pressurize->React Filter Filter to Remove Catalyst React->Filter Evaporate Remove Solvent Filter->Evaporate Recrystallize Recrystallize to Purify MFA Evaporate->Recrystallize

Caption: Workflow for the selective hydrogenolysis of HMFA to MFA.

Performance in Synthesis: A Comparative Discussion

5-Hydroxymethylfuran-2-carboxylic acid (HMFA): The Polymer Workhorse

HMFA is a bifunctional monomer containing both a carboxylic acid and a primary alcohol group. This dual reactivity makes it an excellent candidate for step-growth polymerization, particularly for the synthesis of polyesters. Its primary role in modern biorefineries is as a direct precursor to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyethylene terephthalate (PET). The synthesis of polyesters from HMFA can be achieved through self-polycondensation or by reacting it with other co-monomers. The resulting polymers often exhibit desirable thermal and mechanical properties, making them suitable for a range of applications, including packaging and fibers.

This compound (MFA): A Versatile Building Block with Pharmaceutical Potential

In contrast to the bifunctionality of HMFA for polymerization, MFA possesses a single carboxylic acid group for derivatization and a relatively inert methyl group. This methyl group, however, can be a site for further chemical modification, expanding its synthetic utility. While its direct application as a monomer in high-performance polymers is less explored, the furan-2-carboxylic acid scaffold is a known pharmacophore. Studies have shown that derivatives of furan-2-carboxylic acid can exhibit a range of biological activities. For instance, certain derivatives have been investigated for their potential in treating type 2 diabetes by inhibiting gluconeogenesis.[9] The methyl group in MFA can influence the lipophilicity and metabolic stability of potential drug candidates, making it an interesting building block for medicinal chemistry and drug discovery programs.

Conclusion

The choice between this compound and 5-Hydroxymethylfuran-2-carboxylic acid in a synthetic strategy is dictated by the desired end-product and its application.

  • For the development of bio-based polymers, particularly polyesters and as a precursor to FDCA, 5-Hydroxymethylfuran-2-carboxylic acid is the clear and well-established choice. Its bifunctional nature is ideal for polymerization, and its synthesis from the readily available biomass-derived HMF provides a sustainable production pathway.

  • For applications in drug discovery and as a versatile intermediate for fine chemical synthesis, this compound offers significant potential. The furan-2-carboxylic acid moiety is a recognized pharmacophore, and the methyl group provides a handle for tuning molecular properties. Its synthesis from HMFA also places it within the bio-based chemical value chain.

Future research may further elucidate the potential of MFA as a monomer in specialty polymers and expand the known biological activities of its derivatives, potentially leading to a broader range of applications for this valuable furanic compound.

References

Comparative analysis of different synthetic routes to 5-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

5-Methylfuran-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of four prominent synthetic routes, offering detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a rapid comparison of their efficiency and reaction conditions.

Synthetic Route Starting Material Key Reagents/Catalyst Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Route 1: Hydrogenolysis 5-Hydroxymethyl-2-furancarboxylic acidPd/C, H₂Not Specified3094.5%High yield, clean reactionRequires specialized hydrogenation equipment
Route 2: Direct Methylation Furan-2-carboxylic acidn-BuLi, CH₃INot Specified-78~29% (of desired isomer)One-pot reactionLow regioselectivity, cryogenic conditions
Route 3: Oxidation 5-MethylfurfuralKOHNot SpecifiedNot SpecifiedModerate (inferred)Readily available starting materialPotential for side reactions, moderate yield
Route 4: Multi-step Synthesis 2-MethylfuranAcetic anhydride, ZnCl₂/H₃PO₄; then NaOBrNot Specified0-45 (acetylation)60-70% (acetylation)Avoids cryogenic conditionsMulti-step process, use of corrosive reagents

Visualizing the Synthetic Pathways

The following diagram illustrates the relationships between the different starting materials and the target molecule, this compound, across the four synthetic routes discussed.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Molecule 5-Hydroxymethyl-2-furancarboxylic acid 5-Hydroxymethyl-2-furancarboxylic acid This compound This compound 5-Hydroxymethyl-2-furancarboxylic acid->this compound Route 1: Hydrogenolysis (Pd/C, H₂) Furan-2-carboxylic acid Furan-2-carboxylic acid Furan-2-carboxylic acid->this compound Route 2: Direct Methylation (n-BuLi, CH₃I) 5-Methylfurfural 5-Methylfurfural 5-Methylfurfural->this compound Route 3: Oxidation (Cannizzaro Reaction) 2-Methylfuran 2-Methylfuran 5-Methyl-2-acetylfuran 5-Methyl-2-acetylfuran 2-Methylfuran->5-Methyl-2-acetylfuran Friedel-Crafts Acetylation 5-Methyl-2-acetylfuran->this compound Route 4: Haloform Reaction

Furan Derivatives Show Promise in Cancer Cell Cytotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a growing body of evidence highlights the potential of furan-containing compounds as cytotoxic agents against a variety of cancer cell lines. Recent studies have demonstrated that synthetic furan derivatives can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. This guide provides a comparative overview of the cytotoxic effects of several furan derivatives, supported by experimental data and detailed methodologies.

A number of novel furan-based compounds have been synthesized and evaluated for their anti-cancer properties, showing significant activity against breast (MCF-7), lung (A549), liver (HepG2), colon (HT-29, SW620), prostate (PC3), and cervical (HeLa) cancer cell lines.[1][2][3][4] The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Comparative Cytotoxicity Data (IC50 Values)

The following tables summarize the IC50 values of various furan derivatives against different cancer cell lines as reported in recent literature. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of Furan Derivatives Against Various Cancer Cell Lines

Compound ID/ClassCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide analog (Compound 4)MCF-7 (Breast)4.06[5]
N-phenyl triazinone derivative (Compound 7)MCF-7 (Breast)2.96[5]
Furo[2,3-d]pyrimidine derivative (4c)HepG2 (Liver)13.1[3]
MCF-7 (Breast)11.4[3]
A549 (Lung)14.5[3]
HT-29 (Colon)21.4[3]
Furan derivative (7b)HepG2 (Liver)7.28[3]
MCF-7 (Breast)6.72[3]
A549 (Lung)6.66[3]
HT-29 (Colon)8.51[3]
Furan derivative (7c)HepG2 (Liver)11.2[3]
MCF-7 (Breast)9.06[3]
HT-29 (Colon)12.1[3]
Benzofuran derivative (Compound 7)A549 (Lung)6.3[4]
HepG2 (Liver)11[4]
Benzofuran derivative (Compound 8)HepG2 (Liver)3.8[4]
A549 (Lung)3.5[4]
SW620 (Colon)10.8[4]

Mechanisms of Action: More Than Just Cell Killing

The anti-cancer activity of furan derivatives is not limited to just cytotoxicity. Studies have delved into the molecular mechanisms, revealing that these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

Several furan derivatives have been shown to induce apoptosis in cancer cells. For instance, a pyridine carbohydrazide analog and an N-phenyl triazinone derivative were found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[5] This arrest prevents the cells from dividing and leads to the accumulation of cells in a pre-death phase, ultimately triggering apoptosis through the intrinsic mitochondrial pathway.[5] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5] Another furan derivative, 5-Hydroxymethylfurfural (5-HMF), has also been shown to induce apoptosis and G0/G1 phase cell cycle arrest in melanoma cells through the generation of reactive oxygen species (ROS).[6]

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549, etc.) B Cell Seeding in 96-well Plates A->B C Treatment with Furan Derivatives (Varying Concentrations) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours, 37°C) D->E F Formation of Formazan Crystals E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (570 nm) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 Values I->J

Experimental workflow for assessing cytotoxicity.
Inhibition of Tubulin Polymerization

A key target for many anti-cancer drugs is the cellular cytoskeleton, specifically microtubules, which are essential for cell division. Some furan derivatives have been identified as tubulin polymerization inhibitors.[5] By disrupting the dynamics of microtubule formation, these compounds can arrest the cell cycle in the mitotic (M) phase, leading to apoptosis.[7] For example, certain furan-based compounds significantly suppressed tubulin polymerization in MCF-7 cells.[5]

VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in this process.[8] Several furan and furopyrimidine derivatives have been designed as potent inhibitors of VEGFR-2.[3] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply to the tumor. The binding of VEGF to VEGFR-2 typically activates downstream pathways like the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[9][10][11] Furan derivatives that inhibit VEGFR-2 effectively block these downstream signals.

G VEGFR-2 Signaling Pathway Inhibition by Furan Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Furan Furan Derivative Furan->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The evaluation of the cytotoxic activity of furan derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the furan derivatives for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration.

Conclusion

The data presented in this guide underscore the significant potential of furan derivatives as a promising class of anti-cancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines through diverse mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways like tubulin polymerization and VEGFR-2, makes them attractive candidates for further drug development. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these potent compounds.

References

A Comparative Analysis: Antimicrobial Efficacy of 5-Methylfuran-2-carboxylic Acid Derivatives Versus Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, derivatives of 5-methylfuran-2-carboxylic acid have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial efficacy of these derivatives against established antibiotics, supported by available experimental data. It aims to offer an objective resource for researchers engaged in the discovery and development of new anti-infective agents.

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various this compound derivatives and commonly used antibiotics against key bacterial pathogens. It is important to note that variations in experimental conditions can influence MIC values; therefore, direct comparisons of data from different studies should be interpreted with caution.

Gram-Positive Bacteria

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The data below compares the efficacy of furan derivatives and standard antibiotics against this bacterium.

Compound/AntibioticTest StrainMIC (µg/mL)Reference
This compound Derivatives
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (compounds 4c, 4d, 4e, 4f)Multidrug-resistant S. aureus2[1]
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (compounds 4a-4h)S. aureus KCTC 5034[1]
Arylbenzylfuran 11S. aureus4[2]
Arylbenzylfuran 11Methicillin-resistant S. aureus (MRSA)4[2]
Known Antibiotics
CiprofloxacinMethicillin-resistant S. aureus (MRSA)0.25 - 0.5[3]
CiprofloxacinS. aureus Newman (MSSA)0.25[4]
CiprofloxacinS. aureus (clinical isolate)0.6[5]
AmpicillinS. aureus0.6 - 1[6]
Gram-Negative Bacteria

Escherichia coli is a common cause of various infections, including urinary tract infections and gastroenteritis. The table below presents a comparison of antimicrobial activity against this pathogen.

Compound/AntibioticTest StrainMIC (µg/mL)Reference
This compound Derivatives
Data for this compound derivatives against E. coli is limited in the reviewed literature.
Known Antibiotics
AmpicillinE. coli4[6]
AmpicillinE. coli DH10B8[7]
AmpicillinE. coli (resistant strains)>256[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a generalized protocol based on the broth microdilution method, a standard procedure used in many research laboratories.

Broth Microdilution Method for MIC Determination
  • Preparation of Materials :

    • Test compounds (this compound derivatives and standard antibiotics) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Sterile 96-well microtiter plates are used for the assay.

  • Assay Procedure :

    • The test compounds and control antibiotics are serially diluted in the broth medium directly in the 96-well plates.

    • The overnight bacterial culture is diluted to a standardized concentration (typically around 5 x 10^5 CFU/mL).

    • The standardized bacterial suspension is added to each well containing the diluted compounds.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC :

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Mechanisms of Action

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, studies on the broader class of furan derivatives suggest several potential pathways.

cluster_furan Furan Derivative cluster_cell Bacterial Cell Furan 5-Methylfuran-2-carboxylic acid derivative Enzyme Cellular Enzymes Furan->Enzyme Inhibition DNA DNA Replication Furan->DNA Disruption QS Quorum Sensing Furan->QS Interference

Caption: Potential antimicrobial mechanisms of furan derivatives.

One established mechanism for some furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage bacterial DNA and other crucial macromolecules.[9] Another proposed mechanism, particularly for furanone derivatives, is the inhibition of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.

Experimental Workflow for Antimicrobial Efficacy Comparison

The systematic evaluation of new antimicrobial agents involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow for comparing the efficacy of a novel compound to a known antibiotic.

A Compound Synthesis (this compound derivative) D MIC Determination (Broth Microdilution) A->D B Selection of Standard Antibiotic (e.g., Ciprofloxacin) B->D C Selection of Bacterial Strains (e.g., S. aureus, E. coli) C->D E MBC Determination D->E F Time-Kill Kinetic Assay D->F G Data Analysis and Comparison E->G F->G

Caption: Experimental workflow for comparative antimicrobial evaluation.

This structured approach ensures that the antimicrobial activities of novel compounds are rigorously assessed and compared against current standards, providing a solid foundation for further development. The exploration of this compound derivatives holds promise for the discovery of new and effective treatments to combat the growing challenge of antibiotic resistance.

References

A Comparative Guide to 5-Methylfuran-2-carboxylic acid and Structurally Related Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The furan scaffold is a foundational element in medicinal chemistry, present in numerous therapeutic agents and natural products.[1][2] This guide provides a detailed structural and functional comparison of 5-Methylfuran-2-carboxylic acid with its parent compound, Furan-2-carboxylic acid, and a key oxidized derivative, 5-Hydroxymethyl-2-furancarboxylic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in molecular design and to highlight the nuanced effects of simple chemical modifications.

Structural and Physicochemical Property Comparison

The substitution on the furan ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The addition of a methyl group at the C5 position in this compound increases its lipophilicity (as indicated by a higher XlogP3-AA value) and molecular weight compared to the unsubstituted Furan-2-carboxylic acid.[3][4] Conversely, the hydroxymethyl group in 5-Hydroxymethyl-2-furancarboxylic acid introduces a polar functional group, which is expected to increase hydrophilicity.[5]

PropertyThis compoundFuran-2-carboxylic acid5-Hydroxymethyl-2-furancarboxylic acid
Chemical Structure A furan ring with a carboxylic acid at C2 and a methyl group at C5.A furan ring with a carboxylic acid at C2.A furan ring with a carboxylic acid at C2 and a hydroxymethyl group at C5.
Molecular Formula C6H6O3[6]C5H4O3[4]C6H6O4[5]
Molecular Weight 126.11 g/mol [6]112.08 g/mol [4]142.109 g/mol [7]
Melting Point 109-110 °C[3]133.5 °C[4]247 °C (dec.)[7][8]
Boiling Point 236-237 °C (est.)[3]230-232 °C[4]349.4 °C[7]
pKa Not readily available3.12 at 25 °C[9]3.11 (Predicted)[10]
XlogP3-AA/LogP 1.2[6]0.64[4]0.47010[7]
Appearance Colorless to pale yellow liquid (est.)[3]White to beige crystalline powder[9]Pale Yellow Solid[8]
Comparative Biological Activity

Furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][11] The nature and position of substituents on the furan ring are critical for modulating their biological effects.[12][13]

While specific comparative data on the antimicrobial activity of this compound is not extensively documented in the readily available literature, studies on related furan derivatives provide valuable insights. For instance, various derivatives of furan-2-carboxylic acid have been investigated for their antibacterial and antifungal properties.[2][14] 5-Hydroxymethyl-2-furancarboxylic acid is primarily known as the main metabolite of 5-hydroxymethyl-2-furfural (HMF) and can be used as a biomarker for HMF exposure.[7][15] Some research also points to its potential as an antitumor agent and interleukin inhibitor.[16]

A study on methyl-5-(hydroxymethyl)-2-furan carboxylate, a derivative of 5-hydroxymethyl-2-furancarboxylic acid, demonstrated antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus.[17] Another derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed an MIC of 250 µg/mL against photogenic bacteria.[17][18]

Compound/DerivativeOrganismBiological Activity (MIC)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus ATCC259231.00 µg/mL[17]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250 µg/mL[17][18]

Experimental Protocols

For the accurate evaluation and comparison of the biological and physicochemical properties of these furan derivatives, standardized experimental protocols are essential.

Protocol for Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[19]

Methodology: Potentiometric Titration [19]

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the furan carboxylic acid and dissolve it in about 100 mL of deionized water. Gentle warming may be used to aid dissolution, followed by cooling to room temperature.[19]

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Place the dissolved acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, recording the pH value after each addition.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This can be calculated using the Henderson-Hasselbalch equation.[19]

Note: For compounds with low water solubility, aqueous-organic solvent mixtures and alternative methods like NMR titration may be employed.[20][21][22]

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a widely used technique.[24][25]

Methodology: Broth Microdilution [24]

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 colony-forming units (CFU)/mL.[26] Dilute this suspension to achieve a final inoculum concentration of about 5 × 10^5 CFU/mL in the test wells.[24]

  • Compound Dilution: Prepare a series of twofold dilutions of the test furan compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[24] The concentration range should be sufficient to determine the inhibitory endpoint.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive control wells (bacteria with no compound) and negative control wells (broth only). Incubate the plate at 37°C for 18-24 hours.[24][26]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[24]

Visualizations

Structural Relationship of Furan Carboxylic Acids

The following diagram illustrates the structural evolution from the parent furan-2-carboxylic acid to its methylated and hydroxymethylated derivatives.

G FCA Furan-2-carboxylic acid (C5H4O3) MFCA This compound (C6H6O3) FCA->MFCA Methylation at C5 HMFCA 5-Hydroxymethyl-2-carboxylic acid (C6H6O4) FCA->HMFCA Hydroxymethylation at C5

Caption: Structural relationship of the compared furan compounds.

General Workflow for Comparative Analysis

This diagram outlines a logical workflow for the structural and functional comparison of novel furan derivatives.

G A Compound Selection (e.g., this compound) B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro Biological Screening (e.g., MIC Assay) A->C D Data Analysis & Comparison B->D C->D E Structure-Activity Relationship (SAR) Determination D->E

Caption: Workflow for comparing novel furan derivatives.

References

Performance of different chromatography columns for furan derivative separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation and analysis of furan derivatives are critical for ensuring the purity, safety, and efficacy of various compounds. The selection of an appropriate chromatography column is paramount to achieving optimal separation. This guide provides an objective comparison of the performance of different chromatography columns for the separation of furan derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of Chromatography Columns

The choice of a chromatography column significantly impacts the retention, resolution, and overall efficiency of the separation of furan derivatives. The most commonly employed columns in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose include C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC) columns for HPLC, and columns like the HP-5MS for GC.

Key Column Characteristics:
  • C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, offering excellent hydrophobic retention for a broad range of non-polar to moderately polar compounds. Their popularity has, however, sometimes overshadowed the advantages of other stationary phases.

  • PFP (Pentafluorophenyl) Columns: PFP columns provide alternative selectivity to C18 columns. They exhibit multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating aromatic and halogenated compounds, as well as positional isomers.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC columns are ideal for the separation of highly polar and hydrophilic compounds that are poorly retained on reversed-phase columns. They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • HP-5MS Columns (for GC): This is a popular and versatile GC column with a (5%-phenyl)-methylpolysiloxane stationary phase, suitable for the separation of a wide range of volatile and semi-volatile compounds, including furan and its derivatives.

The selection of the optimal column depends on the specific characteristics of the furan derivatives being analyzed, such as their polarity, aromaticity, and the presence of isomers.

Data Presentation: Performance of Different Columns

The following table summarizes the performance of various chromatography columns for the separation of different furan derivatives, based on data from several studies.

Furan Derivative ClassColumn TypeColumn NameKey Performance DataReference
Furanocoumarins Reversed-PhaseInertsil ODS-2 (C18)Good separation, precision, and accuracy for five furanocoumarins.[1]
Fluoro-PhenylACQUITY UPLC CSH Fluoro-PhenylWell-resolved separation of 16 furanocoumarins, including four isomeric pairs.
PentafluorophenylPhenomenex Kinetex PFPSeparation of linear furanocoumarins.
Simple Furans & Derivatives Reversed-PhaseShim-pack GISS C18Analysis of various furanic compounds.[2]
Reversed-PhaseZorbax Eclipse XBD-C8Simultaneous determination of four major furan derivatives in coffee.[3][2][3]
GC ColumnHP-5MSSeparation of furan and 10 of its derivatives within 9.5 minutes, with good resolution of isomers.[4][4]
Chiral Furan Derivatives Chiral Stationary PhaseCyclobond I 2000 HP-RSPEnantiomeric separation of chiral furan derivatives.
Chiral Stationary PhaseCyclobond DMEffective for the separation of furan racemates.
Chiral Stationary PhaseCyclobond ACEffective for the separation of furan racemates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for HPLC and GC separation of furan derivatives.

Protocol 1: HPLC Separation of Furanocoumarins on a C18 Column

This protocol is adapted from a method for the analysis of furanocoumarins in citrus fruit juices and herbal medicines.[1]

  • Column: Inertsil ODS-2 (5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Elution: A gradient elution program is typically used, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile to elute the more hydrophobic furanocoumarins.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector, with the wavelength set according to the absorbance maxima of the target furanocoumarins.

  • Sample Preparation: Samples are typically extracted with a suitable solvent (e.g., methanol or ethanol) and filtered through a 0.45 µm filter before injection.

Protocol 2: GC-MS Analysis of Furan and its Derivatives on an HP-5MS Column

This protocol is based on a method for the simultaneous analysis of furan and its derivatives in food matrices.[4]

  • Column: HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 32 °C, hold for 4 min

    • Ramp to 200 °C at 20 °C/min

    • Hold at 200 °C for 3 min

  • Detection: Mass Spectrometer (MS) in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is often used for the extraction of volatile furan derivatives from the sample matrix.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the performance of different chromatography columns for furan derivative separation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_columns Column Comparison cluster_data Data Acquisition & Analysis sample Furan Derivative Sample extraction Extraction/Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC/GC System filtration->hplc_system col_c18 C18 Column hplc_system->col_c18 Run 1 col_pfp PFP Column hplc_system->col_pfp Run 2 col_hilic HILIC Column hplc_system->col_hilic Run 3 detector Detector (UV/MS) col_c18->detector col_pfp->detector col_hilic->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing data_acq->data_proc comparison Performance Comparison (Retention Time, Resolution, Peak Shape) data_proc->comparison

Caption: A generalized workflow for the comparative analysis of chromatography columns for furan derivative separation.

This guide provides a foundational understanding of the performance of different chromatography columns for the separation of furan derivatives. For specific applications, further method development and optimization will be necessary to achieve the desired separation performance.

References

Comparative Anticancer Efficacy of Furan-2-Carboxylic Acid Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Furan-2-carboxylic acid and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of the anticancer activity of various furan-2-carboxylic acid analogs, supported by experimental data from multiple studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development of novel cancer therapeutics.

The furan nucleus is a key pharmacophore found in numerous biologically active compounds.[1] Its derivatives have been extensively investigated for their therapeutic potential, with many exhibiting promising cytotoxic effects against various cancer cell lines.[2] This guide synthesizes findings from several key studies to compare the efficacy and mechanisms of different furan-based compounds.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected furan-2-carboxylic acid analogs and other furan derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and cell viability percentages, are collated from independent studies to provide a comparative perspective.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Cell Viability (%)Reference
Furan-based Pyridine Carbohydrazide Compound 4MCF-7 (Breast)4.06-[2]
Furan-based N-phenyl Triazinone Compound 7MCF-7 (Breast)2.96-[2]
Carbamothioyl-Furan-2-Carboxamide p-tolylcarbamothioyl)furan-2-carboxamide (4d)HepG2 (Liver)-33.29[3]
Carbamothioyl-Furan-2-Carboxamide Compound 4aHepG2 (Liver)-35.01[3]
Carbamothioyl-Furan-2-Carboxamide Compound 4bHepG2 (Liver)-37.31[3]
Carbamothioyl-Furan-2-Carboxamide Compound 4cHepG2 (Liver)-39.22[3]
Carbamothioyl-Furan-2-Carboxamide p-tolylcarbamothioyl)furan-2-carboxamide (4d)Huh-7 (Liver)-45.09[3]
Carbamothioyl-Furan-2-Carboxamide p-tolylcarbamothioyl)furan-2-carboxamide (4d)MCF-7 (Breast)-41.81[3]
Benzofuran-2-Carboxamide Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar-[4]
Bis-2(5H)-furanone Compound 4eC6 (Glioma)12.1-[5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess anticancer activity. Below are detailed protocols for the key experiments cited.

1. MTT Cell Viability Assay:

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, Huh-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C with 5% CO₂.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the furan-2-carboxylic acid analogs and incubated for a specified period (e.g., 24 or 48 hours).[2][3]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm), and the percentage of cell viability is calculated relative to untreated control cells.[3]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is employed to investigate the mechanism by which the compounds inhibit cell proliferation by analyzing their effect on the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[2]

3. Apoptosis Detection using Annexin V-FITC/PI Staining:

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]

Mechanisms of Action and Signaling Pathways

Several furan-2-carboxylic acid analogs exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The diagram below illustrates a common apoptotic pathway initiated by these compounds.

G cluster_0 Furan-2-Carboxylic Acid Analog Treatment cluster_1 Cellular Response Compound Furan-based Compounds 4 & 7 p53 ↑ p53 Compound->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furan-based compounds.

The experimental workflow for evaluating the anticancer activity of these compounds typically follows a multi-step process, from initial screening to mechanistic studies.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Synthesis of Furan-2-Carboxylic Acid Analogs B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Lead Compounds (e.g., Compounds with low IC50) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis D->E How does it kill cells? F Apoptosis Assays (Annexin V/PI Staining) D->F G Protein Expression Analysis (e.g., Western Blot for p53, Bax, Bcl-2) D->G

Caption: Workflow for anticancer evaluation of furan analogs.

Studies have shown that certain furan-based derivatives, such as compounds 4 and 7, induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway.[2] This is evidenced by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[2] The altered Bax/Bcl-2 ratio leads to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death. Furthermore, some furan derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, thereby halting cancer cell proliferation.[2] Other analogs, like benzofuran-2-carboxamide derivatives, have been shown to inhibit NF-κB transcriptional activity, which is crucial for cancer cell survival and proliferation.[4]

References

Validating the Purity of Synthesized 5-Methylfuran-2-carboxylic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 5-Methylfuran-2-carboxylic acid, a valuable building block in medicinal chemistry. We present a detailed HPLC protocol, compare its performance with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), and provide supporting data and visualizations to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Its robustness, accuracy, and suitability for routine quality control make it an indispensable tool.

Experimental Protocol: RP-HPLC for this compound

This protocol is designed to provide a robust separation of this compound from its potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)

  • This compound reference standard (≥98% purity)

  • Mobile Phase: An isocratic mobile phase of 10% acetonitrile in water containing 0.1% phosphoric acid is recommended[1][2]. For LC-MS applications, 0.1% formic acid should be used instead of phosphoric acid.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[1]. A PDA detector can be used to scan from 210-400 nm to assess peak purity.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the expected performance of HPLC compared to alternative methods for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity and hydrophobic interactions.Separation based on volatility and boiling point; requires derivatization for non-volatile compounds.Separation based on charge-to-size ratio in an electric field.
Typical Column C18 Reverse PhaseCapillary column (e.g., DB-5ms)Fused silica capillary
Mobile Phase/Carrier Gas Acetonitrile/Water with acid modifierInert gas (e.g., Helium)Buffer solution (e.g., phosphate buffer)
Detection UV/PDA, MSMass Spectrometry (MS)UV, Conductivity, MS
Sample Derivatization Not requiredRequired (e.g., silylation, esterification)Not typically required
Estimated Retention Time ~8-10 minutes (for this compound)Varies with derivative and temperature programVaries with buffer pH and voltage
Resolution Excellent for polar and non-volatile impurities.Excellent for volatile and semi-volatile impurities.High efficiency and resolution for charged species.
Sensitivity (LOD) ~10-50 ng/mL~0.1-5 ng/mL~1-10 µg/mL (UV), lower with other detectors
Throughput HighModerate (due to derivatization and longer run times)High
Advantages Robust, reproducible, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity, definitive peak identification with MS.Low sample and reagent consumption, high separation efficiency.
Disadvantages Lower sensitivity for volatile impurities.Requires derivatization for carboxylic acids, not suitable for thermally labile compounds.Lower sensitivity with UV detection, can be less robust than HPLC.
Potential Impurities and Expected Chromatographic Behavior

During the synthesis of this compound, several impurities may arise from side reactions or unreacted starting materials. Based on their structures, their expected retention behavior on a C18 column relative to the main compound is as follows:

  • 5-(Hydroxymethyl)furan-2-carboxylic acid: More polar due to the hydroxyl group, expected to elute earlier than the main compound.

  • 2,5-Furandicarboxylic acid: More polar due to the second carboxylic acid group, expected to elute earlier than the main compound.

  • 3-Methylfuran-2-carboxylic acid (regioisomer): Similar polarity to the main compound, may have a slightly shorter or similar retention time. Separation may require method optimization.

  • Starting Materials (e.g., 5-methylfurfural): Less polar than the carboxylic acid, expected to elute later than the main compound.

Alternative Analytical Techniques

While HPLC is the primary method for purity validation, orthogonal techniques can provide complementary information and a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, particularly for volatile and semi-volatile impurities. However, for a non-volatile compound like this compound, derivatization is necessary to increase its volatility.

General Protocol Outline:

  • Derivatization: The carboxylic acid group must be converted to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester (e.g., using BSTFA).

  • Injection: The derivatized sample is injected into the GC.

  • Separation: The sample components are separated based on their boiling points and interactions with the capillary column.

  • Detection: The mass spectrometer provides mass-to-charge ratio information, allowing for confident identification of the main compound and any impurities.

GC-MS is particularly useful for identifying and quantifying residual solvents and volatile starting materials that may not be well-retained or detected by HPLC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge and size. It offers the advantages of low sample and reagent consumption and rapid analysis times.

General Protocol Outline:

  • Sample Injection: A small plug of the sample is introduced into a fused silica capillary filled with a background electrolyte (buffer).

  • Separation: A high voltage is applied across the capillary, causing charged molecules to migrate at different velocities.

  • Detection: Analytes are typically detected by UV absorbance as they pass through a window in the capillary.

CE can be an excellent orthogonal technique to HPLC, especially for resolving charged impurities that may be difficult to separate by reverse-phase chromatography[3][4].

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for HPLC purity validation and a decision-making pathway for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity validation of this compound.

Method_Selection start Purity Analysis of this compound is_volatile Are volatile impurities a primary concern? start->is_volatile hplc Use HPLC for routine purity assessment of non-volatile compounds. is_volatile->hplc No gcms Use GC-MS (with derivatization) for sensitive detection of volatile impurities. is_volatile->gcms Yes is_charged Are charged/isomeric impurities difficult to resolve by HPLC? is_charged:s->hplc:n No ce Use Capillary Electrophoresis for orthogonal separation of charged/isomeric species. is_charged->ce Yes hplc->is_charged

Caption: Decision tree for selecting the appropriate analytical method for purity analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylfuran-2-carboxylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methylfuran-2-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile Overview

Based on the characteristics of the furan ring and the carboxylic acid functional group, this compound is anticipated to present the following hazards:

  • Irritation: Like many carboxylic acids, it may cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4]

  • Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[5]

  • Environmental Hazard: Improper disposal can be harmful to wildlife and the environment.[6] The incineration of furan-containing compounds can produce hazardous dioxins and furans.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[1][8]

  • Hand Protection: Use chemical-impermeable gloves.[8]

  • Body Protection: A laboratory coat or apron is required to prevent skin contact.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[3][8]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated materials like absorbent pads from spills, in a designated, properly labeled, and sealed hazardous waste container.[5][8]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS guidelines.[5]

3. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8]

  • List all Contents: If the waste is a mixture, all components must be listed.[8]

4. Temporary Storage:

  • Secure Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area for hazardous waste.[5][8]

  • Prevent Leaks: Ensure the container is kept tightly closed to prevent the release of vapors.[4][5]

5. Final Disposal:

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5][8]

  • Incineration: The recommended disposal method for furan derivatives is often incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[3][6]

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5][8] While some simple, dilute carboxylic acids may be neutralized and drain-disposed, this is not recommended for this compound due to the hazards associated with the furan ring.[8][9][10]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not available. The following table provides general guidelines for the disposal of acids for contextual understanding. These are not specific approvals for this compound.

Disposal MethodGeneral GuidelineApplicability to this compound
Drain Disposal Generally prohibited for hazardous chemicals.[8] Some jurisdictions may permit dilute acid solutions (<10% v/v) with a pH between 5.5-9.0 and no other contaminants.[10][11]Not Recommended without explicit EHS approval. The furan component presents additional hazards.[8]
Hazardous Waste Collection All quantities of hazardous chemicals must be collected for proper disposal.Mandatory

Experimental Protocols

Small Spill Clean-up Protocol:

  • Ensure Safety: Wear appropriate PPE as outlined above.

  • Containment: Cordon off the spill area to prevent spreading.

  • Absorption: For a solid spill, carefully sweep up the material.[3] For a liquid spill, use an inert absorbent material to soak up the chemical.[9][12]

  • Collection: Place the contaminated absorbent material or swept-up solid into a designated hazardous waste container.[5][9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal and label the waste container and manage it as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill collect_waste Collect Waste in a Designated, Labeled Container store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste is_spill->collect_waste No spill_cleanup Follow Spill Clean-up Protocol (Absorb, Collect, Decontaminate) is_spill->spill_cleanup Yes spill_cleanup->collect_waste contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store_waste->contact_ehs final_disposal Professional Disposal (e.g., Incineration) contact_ehs->final_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-Methylfuran-2-carboxylic acid (CAS No: 1917-15-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound and its structural analogs are classified as irritants. While comprehensive toxicological data is not fully available, the primary hazards are identified as:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

It is crucial to handle this compound with care, assuming it may have uninvestigated toxicological properties.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following equipment must be worn to minimize exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and chemical splashes, preventing serious eye irritation.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant and impervious clothing for larger quantities.Prevents direct skin contact and subsequent irritation.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection or if irritation is experienced, use a full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.Protects against inhalation of dust, which can cause respiratory irritation.[3]

Procedural Guidance for PPE Usage:

  • Donning Sequence: Before entering the handling area, don a lab coat, followed by a respirator (if required), then safety goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

  • During Handling: Regularly inspect gloves for any signs of degradation or puncture. If a breach is detected, exit the area, remove gloves using the proper technique, wash hands, and don a new pair.

  • Doffing Sequence: To prevent cross-contamination, remove PPE in the following order: gloves, lab coat, safety goggles, and respirator. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly after removing all PPE.

Safe Handling and Operational Plan

Safe handling practices are essential to minimize exposure risk and prevent accidents.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][4]

  • Preventing Dust and Static: Avoid the formation of dust. Use non-sparking tools and take precautionary measures against static discharge, as fine dust can pose an explosion risk.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][4][5]

Emergency Procedures: Spill and Exposure

Immediate and correct response to spills and exposures is critical.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, consult a physician.[1][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Chemical Spill Response Plan

In the event of a spill, follow the procedural workflow below. The primary goals are to contain the spill, protect personnel, and prevent environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert Step 1 ppe Don appropriate PPE: - Respirator - Goggles - Chemical-resistant gloves - Lab coat alert->ppe Step 2 contain Contain the spill (Prevent entry into drains) ppe->contain Step 3 cleanup Carefully sweep up solid material. Avoid creating dust. contain->cleanup Step 4 collect Place into a suitable, labeled, closed container for disposal. cleanup->collect Step 5 decontaminate Decontaminate the spill area collect->decontaminate Step 6 dispose Dispose of waste through a licensed disposal service decontaminate->dispose Step 7 report Report the incident to lab supervisor dispose->report Step 8

Caption: Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is imperative to prevent environmental harm.

  • Chemical Waste: Unused or surplus material should be treated as hazardous waste. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Disposal Service: All disposal must be conducted through a licensed professional waste disposal company. Do not dispose of the chemical into drains or the environment.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] Ensure containers are completely empty before disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylfuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylfuran-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.